molecular formula C8H11ClN2 B1519304 5-Butyl-2-chloropyrimidine CAS No. 847227-37-6

5-Butyl-2-chloropyrimidine

Cat. No.: B1519304
CAS No.: 847227-37-6
M. Wt: 170.64 g/mol
InChI Key: KLYDXQQVCFDVLW-UHFFFAOYSA-N
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Description

5-Butyl-2-chloropyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDXQQVCFDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654159
Record name 5-Butyl-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847227-37-6
Record name 5-Butyl-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Butyl-2-chloropyrimidine: Properties, Reactivity, and Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds, including nucleic acids, and a vast array of synthetic therapeutic agents.[1] Its presence in approved drugs for oncology, viral infections, and bacterial diseases highlights its privileged status as a pharmacophore.[1][2] Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates. The electron-deficient nature of the pyrimidine ring activates halogen substituents toward a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3][4]

This guide focuses on this compound, a key building block for drug discovery professionals. The presence of the C2-chloro atom provides a reactive handle for introducing diverse functionalities, while the C5-butyl group offers a lipophilic anchor to modulate physicochemical properties such as solubility and membrane permeability. Understanding the core chemical properties, reactivity, and handling of this intermediate is paramount for its effective use in the synthesis of novel, biologically active molecules.

Core Physicochemical and Structural Properties

This compound is a colorless to pale yellow solid under standard conditions.[5] Its structure is defined by a pyrimidine ring substituted with a chlorine atom at the C2 position and a linear four-carbon alkyl chain at the C5 position.

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Caption: Chemical Structure of this compound.

The key physicochemical data for this compound are summarized below, providing researchers with the essential parameters for experimental design.

PropertyValueSource(s)
CAS Number 847227-37-6[5][6][7]
Molecular Formula C₈H₁₁ClN₂[5][7]
Molecular Weight 170.64 g/mol [5][7]
Appearance Colorless to pale yellow solid[5]
Melting Point 80-83 °C[5]
Boiling Point 259-261 °C[5]
Solubility Soluble in organic solvents (e.g., ethanol, DMF).[5]

Synthesis and Purification

While specific synthesis routes for this compound are not extensively published, a robust pathway can be extrapolated from established methods for analogous 5-substituted-2-chloropyrimidines.[8][9] A common and logical approach involves the chlorination of a 5-butyl-2-hydroxypyrimidine precursor.

Representative Synthetic Protocol: Chlorination of 5-Butyl-2-hydroxypyrimidine

This protocol is based on well-established chlorination reactions of hydroxypyrimidines, which typically employ phosphorus oxychloride (POCl₃).[8][10]

Causality: 2-Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimid-2-one form. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively converts the C=O bond of the pyrimidone tautomer into a C-Cl bond, driving the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 5-butyl-2-hydroxypyrimidine (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Key Transformations: A Cross-Coupling Workhorse

The synthetic utility of this compound stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SₙAr) and, more significantly, oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its widespread use in palladium-catalyzed cross-coupling reactions.[1][4]

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. For 2-chloropyrimidines, this reaction is highly efficient for coupling with a wide range of aryl and heteroaryl boronic acids.[1][3][4] The C4 position of dichloropyrimidines is generally more reactive than the C2 position; however, in a monosubstituted substrate like this compound, the C2-Cl readily participates in the catalytic cycle.[3]

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Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 This compound Product 5-Butyl-2-(hetero)arylpyrimidine Reactant1->Product Reactant2 Aryl/Heteroaryl Boronic Acid Reactant2->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Product Heat Heat (60-100 °C) Heat->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds using palladium catalysis.[11][12][13] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. This transformation is fundamental in drug discovery for installing amine functionalities that can modulate biological activity and improve pharmacokinetic properties.[11][14]

Causality behind Cross-Coupling: The catalytic cycle for both Suzuki and Buchwald-Hartwig reactions begins with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of the electron-deficient pyrimidine. This is the rate-limiting step and is facilitated by the electronic nature of the substrate. Following transmetalation (with the boronic acid) or coordination and deprotonation (with the amine), the cycle concludes with reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.[11][14]

Spectral Analysis and Characterization

Confirming the identity and purity of this compound is essential. The following are the expected spectral characteristics for this compound.

TechniqueExpected Observations
¹H NMR - Pyrimidine Protons: Two singlets in the aromatic region (~8.5-9.0 ppm), corresponding to the protons at the C4 and C6 positions. - Butyl Chain: A triplet (~2.6-2.8 ppm) for the CH₂ group adjacent to the pyrimidine ring, multiplets for the internal CH₂ groups, and a triplet (~0.9 ppm) for the terminal CH₃ group.
¹³C NMR - Pyrimidine Carbons: Signals in the aromatic region (~155-165 ppm) for the carbon atoms of the pyrimidine ring. - Butyl Chain: Four distinct signals in the aliphatic region (~13-35 ppm).
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 170. - Isotope Peak (M+2): A characteristic peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

This compound is not an end product but a valuable intermediate used to generate libraries of more complex molecules for biological screening. The C2 position serves as a diversification point, allowing chemists to rapidly synthesize analogues with varied substituents.

Strategic Value:

  • Scaffold Hopping and SAR: By reacting this compound with different boronic acids (Suzuki) or amines (Buchwald-Hartwig), researchers can systematically explore the Structure-Activity Relationship (SAR) of a lead compound.

  • Property Modulation: The butyl group provides a degree of lipophilicity. The group introduced at the C2 position can be tailored to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

  • Proven Pharmacophore: Substituted pyrimidines are integral to many approved drugs.[15][16] Using a pyrimidine-based starting material like this one leverages a scaffold with a high probability of biological relevance.

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Drug_Discovery_Logic cluster_reactions Key Diversification Reactions Scaffold Core Scaffold (this compound) Suzuki Suzuki Coupling Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Other Other C-X Couplings Scaffold->Other Library Library of Novel Derivatives Suzuki->Library Buchwald->Library Other->Library Screening Biological Screening (HTS, In-vitro assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logic flow for utilizing this compound in a drug discovery program.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.[5] While a specific Safety Data Sheet (SDS) is not widely available, general precautions for halogenated aromatic compounds should be strictly followed.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

  • Contact Avoidance: Avoid contact with eyes, skin, and clothing.[5] It may cause irritation to the eyes, skin, and respiratory system.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][17]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment should be avoided.[17]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with the versatile reactivity of its C2-chloro substituent, make it an ideal starting point for the synthesis of diverse molecular libraries. Through cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently explore new chemical space, driving the discovery and development of next-generation therapeutic agents. Adherence to proper safety protocols ensures its effective and safe application in the laboratory.

References

An In-Depth Technical Guide to 5-Butyl-2-chloropyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-butyl-2-chloropyrimidine, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document delineates the compound's physicochemical properties, provides a detailed synthetic protocol, and explores its versatile applications as a scaffold for novel therapeutics.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 847227-37-6) is a valuable building block, featuring a lipophilic butyl group at the 5-position and a reactive chlorine atom at the 2-position. This arrangement makes it an ideal precursor for the synthesis of a diverse array of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Physicochemical Properties and Structural Elucidation

This compound is a colorless to pale yellow solid under standard conditions. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 847227-37-6Generic Supplier Data
Molecular Formula C₈H₁₁ClN₂Generic Supplier Data
Molecular Weight 170.64 g/mol Generic Supplier Data
Appearance Colorless to pale yellow solidGeneric Supplier Data
Melting Point Not widely reported-
Boiling Point Not widely reported-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from structure

Structural Formula:

Chemical Structure of this compound

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, such as 5-butyl-2-hydroxypyrimidine. The subsequent chlorination is a standard transformation in heterocyclic chemistry.

Synthesis of the Precursor: 5-Butyl-2-hydroxypyrimidine

A plausible route to the hydroxypyrimidine precursor involves the condensation of an appropriate three-carbon unit with urea or a related amidine, followed by alkylation. However, a more direct approach would be the construction of the butyl-substituted ring.

Chlorination of 5-Butyl-2-hydroxypyrimidine

The conversion of the hydroxyl group to a chlorine atom is effectively carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a well-established method for the synthesis of chloropyrimidines.[5][6]

Experimental Protocol:

Materials:

  • 5-Butyl-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-butyl-2-hydroxypyrimidine (1 equivalent).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (3-5 equivalents). If desired, a catalytic amount of N,N-dimethylaniline can be added. Toluene can be used as a solvent if a less viscous reaction mixture is preferred.

  • Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes).[7][8]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Butyl-2-hydroxypyrimidine 5-Butyl-2-hydroxypyrimidine Reaction_Vessel Reaction with POCl₃ (Reflux, 2-4h) 5-Butyl-2-hydroxypyrimidine->Reaction_Vessel Add POCl₃ Quenching Quench with Ice-water Reaction_Vessel->Quenching Cool and Quench Extraction Extraction with DCM/EtOAc Quenching->Extraction Neutralize and Extract Purification Column Chromatography or Recrystallization Extraction->Purification Dry and Concentrate Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

Characterization and Analytical Profile

The pure product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, multiplets for the methylene groups) and two singlets in the aromatic region for the pyrimidine protons.

    • ¹³C NMR: The carbon NMR will show distinct peaks for the four carbons of the butyl group and the four carbons of the pyrimidine ring. The carbon attached to the chlorine will be significantly deshielded.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity and confirming the molecular weight of the compound.[9][10] The mass spectrum should show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl and aromatic portions of the molecule, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

Chemical Reactivity and Applications in Medicinal Chemistry

The 2-chloro substituent on the pyrimidine ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where a substituted amine is often installed at this position to interact with the hinge region of the kinase active site.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 2-position.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a 2-amino-5-substituted pyrimidine core.[11] this compound is an ideal starting material for the synthesis of such compounds. For instance, a nucleophilic aromatic substitution with a desired aniline derivative would yield a 2-(arylamino)-5-butylpyrimidine, a common scaffold in cyclin-dependent kinase (CDK) and other kinase inhibitors.[11]

Kinase_Inhibitor_Synthesis Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) with R-NH₂ Start->Reaction Product 2-(R-amino)-5-butylpyrimidine (Kinase Inhibitor Scaffold) Reaction->Product

General scheme for kinase inhibitor synthesis.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a gateway to a wide range of complex molecular architectures, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery endeavors.

References

Spectroscopic data for 5-Butyl-2-chloropyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-2-chloropyrimidine

Introduction

This compound is a substituted heterocyclic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in biologically active molecules and functional materials.[1] Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach provides the most robust and definitive characterization.

This guide serves as a technical overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on the analysis of closely related structures and established spectroscopic principles to provide a reliable characterization framework.[2][3]

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features of this compound that will govern its spectroscopic signature are:

  • Aromatic Pyrimidine Ring: The two nitrogen atoms create a unique electronic environment, influencing the chemical shifts of the ring protons and carbons. The aromatic system will also give rise to characteristic IR stretching vibrations.

  • Butyl Chain: This saturated alkyl group will produce distinct signals in the upfield region of the NMR spectra and characteristic C-H stretching and bending vibrations in the IR spectrum.

  • Chloro Substituent: The chlorine atom at the C2 position serves as a reactive handle for further synthesis and, critically for mass spectrometry, has two common isotopes (³⁵Cl and ³⁷Cl) that will produce a signature isotopic pattern.[4]

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. The complexity of substituted pyrimidine spectra arises from spin-spin coupling and the influence of substituents on the electronic environment.[5]

¹H NMR Spectroscopy

The proton NMR spectrum will feature signals from both the aromatic pyrimidine ring and the aliphatic butyl chain.

  • Aromatic Region (δ 8.0-9.0 ppm): Substituted pyrimidines typically exhibit signals in this downfield region.[6] For this compound, the two non-equivalent ring protons at positions C4 and C6 are expected to appear as a singlet or two closely spaced singlets, as their coupling (⁴J) is often too small to be resolved. Based on data from similar structures like 5-bromo-2-chloropyrimidine, these protons are expected around δ 8.7-8.9 ppm.[7]

  • Aliphatic Region (δ 0.9-2.8 ppm): The butyl group will present four distinct signals. The methylene group attached to the pyrimidine ring (C1') will be the most deshielded due to the ring's electron-withdrawing nature. The terminal methyl group (C4') will be the most upfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H4, H6 ~ 8.80 s 2H
-CH₂- (C1') ~ 2.75 t 2H
-CH₂- (C2') ~ 1.65 sextet 2H
-CH₂- (C3') ~ 1.40 sextet 2H

| -CH₃ (C4') | ~ 0.95 | t | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Aromatic Region (δ 110-170 ppm): The pyrimidine ring carbons will appear in this region. Carbons bonded to heteroatoms (C2, C4, C6) will be significantly downfield. The carbon bearing the chlorine (C2) is expected to be highly deshielded.

  • Aliphatic Region (δ 10-40 ppm): The four carbons of the butyl chain will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
C2 ~ 161.5
C4, C6 ~ 158.0
C5 ~ 132.0
-CH₂- (C1') ~ 32.5
-CH₂- (C2') ~ 30.0
-CH₂- (C3') ~ 22.5

| -CH₃ (C4') | ~ 13.9 |

Experimental Protocol: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh ~10-20 mg of This compound p2 Transfer to clean NMR tube p1->p2 p3 Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) p2->p3 p4 Vortex until fully dissolved p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock, tune, and shim a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans) a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Integrate ¹H signals and pick peaks for both spectra d3->d4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using sonication if necessary.

  • Instrument Setup: The experiment is typically performed on a 400 or 500 MHz spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired first, followed by a carbon spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹), which is unique to the molecule.[8]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic (Pyrimidine ring) Medium-Weak
2960-2850 C-H Stretch Aliphatic (Butyl chain) Strong
~1600-1400 C=N, C=C Stretch Pyrimidine Ring Medium-Strong
1465, 1378 C-H Bend Aliphatic (CH₂, CH₃) Medium

| 800-600 | C-Cl Stretch | Chloroalkane | Medium-Strong |

  • C-H Stretching: Expect strong bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl group and weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrimidine ring.[9]

  • Ring Vibrations: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1400 cm⁻¹ region.[3]

  • C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₁ClN₂), the nominal molecular weight is 170.64 g/mol .[10]

Molecular Ion and Isotopic Pattern

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 170. A key diagnostic feature will be the presence of an M+2 peak at m/z 172. This arises from the natural abundance of the ³⁷Cl isotope (approximately 24.2%) relative to the ³⁵Cl isotope (75.8%). The intensity ratio of the M⁺˙ to the M+2 peak will therefore be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[4]

Key Fragmentation Pathways

Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, charged fragments.[11]

  • Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatics is often the cleavage of the bond beta to the ring, leading to the loss of a propyl radical (•C₃H₇). This results in a stable benzylic-type cation.

    • M⁺˙ - 43 (•CH₂CH₂CH₃) → m/z 127

  • Loss of Butyl Group: Cleavage of the C-C bond directly attached to the ring can occur, leading to the loss of a butyl radical.

    • M⁺˙ - 57 (•C₄H₉) → m/z 113

  • Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical.

    • M⁺˙ - 35 (•Cl) → m/z 135

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Identity
172 [C₈H₁₁³⁷ClN₂]⁺˙ Molecular Ion (³⁷Cl Isotope)
170 [C₈H₁₁³⁵ClN₂]⁺˙ Molecular Ion (³⁵Cl Isotope)
127 [C₅H₆ClN₂]⁺ [M - C₃H₇]⁺
113 [C₄H₂ClN₂]⁺ [M - C₄H₉]⁺

| 43 | [C₃H₇]⁺ | Propyl cation |

G cluster_frags Fragmentation Pathways M Molecular Ion (M⁺˙) m/z = 170/172 F1 Fragment 1 [M - C₃H₇]⁺ m/z = 127 M->F1 - •C₃H₇ F2 Fragment 2 [M - C₄H₉]⁺ m/z = 113 M->F2 - •C₄H₉ F3 Fragment 3 [M - Cl]⁺ m/z = 135 M->F3 - •Cl

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application.

  • MS confirms the molecular weight (170/172 amu) and the presence of one chlorine atom.

  • IR confirms the presence of an aromatic ring (C=C, C=N stretches), an aliphatic chain (C-H stretches), and a C-Cl bond.

  • NMR provides the definitive connectivity. ¹H and ¹³C NMR confirm the presence and structure of the butyl group and the substitution pattern on the pyrimidine ring, with the number of signals, their chemical shifts, and splitting patterns corroborating the proposed structure.

Together, these three spectroscopic datasets provide a self-validating system that can unambiguously confirm the identity and structure of this compound.

References

The Synthesis of 5-Butyl-2-chloropyrimidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Butyl-2-chloropyrimidine in Modern Drug Discovery

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including antivirals, anti-cancer agents, and kinase inhibitors. The presence of a butyl group at the 5-position and a reactive chlorine atom at the 2-position provides a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical experimental protocols for its preparation.

Strategic Synthesis Pathway: From Malonic Ester to the Chloropyrimidine Core

The most established and reliable synthetic strategy for this compound commences with the construction of a 5-butyl-substituted pyrimidine ring, followed by chlorination. This approach ensures the precise installation of the butyl group at the desired position and leverages well-understood pyrimidine chemistry. The overall synthetic sequence can be conceptually divided into two main stages:

  • Formation of the 5-Butylpyrimidine Core: This stage focuses on the cyclization reaction to form the pyrimidine ring with the butyl substituent at the 5-position. The classical approach involves the condensation of a C5-butylated three-carbon component with a urea or urea-like molecule.

  • Chlorination and Selective Dechlorination: Once the 5-butylpyrimidine core is established, the subsequent steps involve the introduction of chlorine atoms onto the pyrimidine ring, followed by a selective removal of chlorine atoms to yield the final product.

The following diagram illustrates the logical flow of this synthetic strategy:

Synthesis_Overview cluster_0 Stage 1: Pyrimidine Core Formation cluster_1 Stage 2: Chlorination & Dechlorination A Diethyl Butylmalonate C 5-Butylbarbituric Acid (5-Butyl-pyrimidine-2,4,6-trione) A->C Condensation B Urea B->C D 5-Butyl-2,4,6-trichloropyrimidine C->D Chlorination (e.g., POCl3) E This compound D->E Selective Dechlorination

Caption: Overview of the primary synthetic strategy for this compound.

Part 1: Synthesis of the 5-Butylpyrimidine Core

The cornerstone of this synthesis is the creation of 5-butylbarbituric acid through the condensation of diethyl butylmalonate and urea. This reaction is a classic example of the synthesis of barbituric acid derivatives.[1][2][3]

Reaction Mechanism: A Base-Catalyzed Condensation

The reaction proceeds via a base-catalyzed condensation mechanism. A strong base, such as sodium ethoxide, deprotonates the α-carbon of diethyl butylmalonate, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring of 5-butylbarbituric acid.

The following diagram details the key steps of the condensation reaction:

Condensation_Mechanism A Diethyl Butylmalonate D Enolate Intermediate A->D Deprotonation B Urea E Tetrahedral Intermediate B->E C Base (e.g., NaOEt) C->D D->E Nucleophilic Attack F Cyclized Intermediate E->F Intramolecular Cyclization G 5-Butylbarbituric Acid F->G Elimination of EtOH

Caption: Mechanism of the base-catalyzed condensation of diethyl butylmalonate and urea.

Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

This protocol is adapted from established procedures for the synthesis of barbituric acid derivatives.[1][4][5]

Materials:

  • Diethyl butylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if necessary. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl butylmalonate, followed by a solution of urea in warm absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of 5-butylbarbituric acid will form.

  • Acidification and Isolation: After cooling, dissolve the reaction mixture in warm water. Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper.

  • Crystallization and Filtration: Cool the acidic solution in an ice bath to induce crystallization of 5-butylbarbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part 2: Chlorination and Selective Dechlorination

The second stage of the synthesis involves the conversion of the hydroxyl groups of the tautomeric form of 5-butylbarbituric acid into chlorine atoms, followed by the selective removal of the chlorine atoms at the 4- and 6-positions.

Chlorination of 5-Butylbarbituric Acid

The chlorination of 5-butylbarbituric acid is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.[6][7] This reaction converts the trihydroxypyrimidine tautomer into the corresponding 2,4,6-trichloro derivative.

Reaction:

5-Butylbarbituric acid + POCl₃ → 5-Butyl-2,4,6-trichloropyrimidine

Experimental Protocol: Synthesis of 5-Butyl-2,4,6-trichloropyrimidine

This protocol is based on general procedures for the chlorination of pyrimidine derivatives.[6][7][8]

Materials:

  • 5-Butylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-butylbarbituric acid.

  • Addition of Reagents: Carefully add phosphorus oxychloride to the flask. If used, add a catalytic amount of N,N-dimethylaniline.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude 5-Butyl-2,4,6-trichloropyrimidine, which can be purified by distillation or chromatography.

Selective Dechlorination

The final step is the selective removal of the chlorine atoms at the 4- and 6-positions to yield this compound. This can be achieved through catalytic hydrogenation or by using a reducing agent such as zinc dust in the presence of an acid or a base.

Reaction:

5-Butyl-2,4,6-trichloropyrimidine + Reducing Agent → this compound

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the selective dechlorination of polychlorinated pyrimidines.

Materials:

  • 5-Butyl-2,4,6-trichloropyrimidine

  • Zinc dust

  • Aqueous ammonia or acetic acid

  • Ethanol or other suitable solvent

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Butyl-2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

  • Addition of Reducing Agent: Add zinc dust to the solution.

  • Reaction Conditions: Add aqueous ammonia or acetic acid dropwise with stirring. The reaction may be exothermic and may require cooling.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of diatomaceous earth to remove the zinc residues.

  • Extraction and Purification: Concentrate the filtrate and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters for the described synthetic route to provide a clear comparison of the different stages.

Stage Starting Materials Key Reagents Typical Reaction Conditions Typical Yield (%)
Core Formation Diethyl butylmalonate, UreaSodium ethoxide, HClReflux in ethanol, then acidification60-80
Chlorination 5-Butylbarbituric acidPOCl₃, N,N-dimethylanilineReflux70-90
Dechlorination 5-Butyl-2,4,6-trichloropyrimidineZinc dust, NH₄OH or Acetic AcidRoom temperature or gentle heating50-70

Conclusion and Future Perspectives

The synthesis of this compound via the condensation of diethyl butylmalonate and urea, followed by chlorination and selective dechlorination, represents a robust and scalable route to this important building block. The methodologies described are well-established in the field of heterocyclic chemistry and offer a reliable pathway for researchers in drug discovery and development. Future research may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of novel catalytic systems or one-pot procedures. The versatility of the this compound scaffold ensures its continued importance in the quest for new and effective therapeutic agents.

References

Physical properties of 5-Butyl-2-chloropyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Butyl-2-chloropyrimidine Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of this compound, a key intermediate in various synthetic applications, including pharmaceutical development. The determination of fundamental characteristics such as melting and boiling points is critical for assessing purity, designing reaction conditions, and developing purification strategies. This document details these properties and provides field-proven, step-by-step protocols for their experimental determination, grounding the data in established laboratory practices. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Chemical Identity and Significance

This compound is a substituted pyrimidine ring, a heterocyclic scaffold of immense interest in medicinal chemistry due to its presence in numerous bioactive molecules. Understanding its physical properties is the first step in its journey from a laboratory reagent to a component of a complex active pharmaceutical ingredient (API). Accurate physical data underpins the process development, ensuring scalability and consistency.

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₁₁ClN₂
CAS Number 847227-37-6[1][2][3]
Molar Mass 170.64 g/mol [1]
Appearance Colorless to pale yellow solid

Core Physical Properties

The transition temperatures at which this compound changes state are fundamental constants that dictate its handling, purification, and reaction conditions.

Physical Property Value Significance
Melting Point 80°C - 83°CA narrow melting range is a primary indicator of high sample purity. This temperature is critical for drying, storage, and certain reaction setups.
Boiling Point 259°C - 261°CEssential for purification via distillation and for defining the upper-temperature limit for reactions in the liquid phase to avoid degradation or excessive pressure buildup.

Experimental Determination Protocols

The following sections describe self-validating, standard laboratory protocols for the precise determination of the melting and boiling points of this compound.

Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A pure substance typically exhibits a sharp melting range of 1-2°C.[4] Impurities tend to lower and broaden this range.

Causality Behind the Protocol: This method relies on slow, controlled heating to maintain thermal equilibrium between the heating block, the thermometer, and the sample.[5][6] A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to inaccurately high and broad melting ranges.[5]

Step-by-Step Methodology:

  • Sample Preparation: Gently crush a small amount of crystalline this compound into a fine powder. Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the tube.[5]

  • Sample Loading: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the solid at the bottom.[4][5]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[4][5]

  • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to determine an approximate melting point. This saves time in subsequent, more precise measurements.[6]

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6] Begin heating again, ensuring the rate of temperature increase is no more than 1-2°C per minute as the melting point is approached.[4]

  • Data Recording: Record the temperature (T₁) when the first droplet of liquid is observed. Continue heating at the slow rate and record the temperature (T₂) when the last crystal melts completely. The melting point range is T₁ - T₂.

Workflow: Melting Point Determination

G A Prepare Sample (Crush & Pack 2-3mm in Capillary) B Load Capillary into Apparatus A->B C Set Rapid Heating Rate (~10-15°C/min) B->C Optional First Pass F Set Slow Heating Rate (~1-2°C/min) B->F Direct Measurement D Observe & Record Approximate M.P. C->D E Cool Apparatus (>20°C below approx. M.P.) D->E E->F G Record T1 (First liquid droplet) F->G H Record T2 (All solid melts) G->H I Report Melting Range (T1 - T2) H->I

Caption: Standard workflow for determining a compound's melting point.

Micro Boiling Point Determination using a Thiele Tube

This classic method is ideal for small sample volumes and provides high accuracy. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Causality Behind the Protocol: The sample is heated until its vapor pressure overcomes atmospheric pressure, causing a steady stream of bubbles to exit the inverted capillary. Upon cooling, the vapor pressure drops. The precise moment the external pressure equals the internal vapor pressure, the bubbling stops, and the liquid is drawn back into the capillary. This temperature is the boiling point.[7][8] The unique shape of the Thiele tube creates convection currents in the heating oil, ensuring uniform temperature distribution without the need for stirring.[7][9]

Step-by-Step Methodology:

  • Apparatus Assembly: Add 0.5-1 mL of this compound to a small test tube (e.g., a 75x10mm ignition tube).

  • Capillary Insertion: Place a standard melting point capillary tube into the liquid, with the sealed end pointing upwards.[9]

  • Thermometer Attachment: Secure the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.[7][9]

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the top arm of the side loop and the rubber band is well above the mineral oil level to prevent it from breaking.[9][10]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[9]

  • Observation: Watch for a rapid and continuous stream of bubbles to emerge from the open end of the inverted capillary tube.[10][11]

  • Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source.[8][9] Carefully observe the sample as the apparatus cools. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[7][9]

Workflow: Micro Boiling Point Determination

G A Assemble Sample (Liquid + Inverted Capillary in small test tube) B Attach to Thermometer A->B C Insert Assembly into Thiele Tube B->C D Heat Side Arm Gently C->D E Observe for Rapid, Continuous Bubbling D->E F Remove Heat Source E->F G Observe During Cooling F->G H Record Temperature when liquid enters capillary G->H I Result is Boiling Point H->I

Caption: Workflow for the Thiele tube micro boiling point method.

References

Solubility of 5-Butyl-2-chloropyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Butyl-2-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical experimental methodologies. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols necessary to determine its solubility profile in various organic solvents. The discussion extends to the thermodynamic analysis of solubility data, offering a deeper understanding of the dissolution process.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁ClN₂. It presents as a colorless to pale yellow solid with a melting point in the range of 80-83°C and a boiling point of approximately 259-261°C[1]. As a chemical intermediate, it is widely utilized in organic synthesis, particularly in the preparation of other pyrimidine derivatives that may serve as active ingredients in pharmaceuticals and agrochemicals[1]. The chloro-substituent at the 2-position and the butyl group at the 5-position impart specific physicochemical properties that dictate its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₁ClN₂[2]
Molecular Weight170.64 g/mol [2]
AppearanceColorless to pale yellow solid[1]
Melting Point80-83 °C[1]
Boiling Point259-261 °C[1]
Qualitative SolubilitySoluble in organic solvents like ethanol and dimethylformamide[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For this compound, the key structural features influencing its solubility are:

  • The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.

  • The Chloro Group: The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions.

  • The Butyl Group: This nonpolar alkyl chain contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents.

The overall solubility will be a balance of these competing factors. It is expected to exhibit good solubility in a range of organic solvents, from polar aprotic (like DMF) to those of intermediate polarity (like ethanol and ethyl acetate), and potentially lower solubility in highly nonpolar solvents (like hexane) and polar protic solvents with strong hydrogen bonding networks (like water).

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature[3][4][5]. This endothermic dissolution process is common for many organic compounds. The solubility of pyrimidine derivatives has been observed to follow the trend of Dimethylformamide (DMF) > methanol > carbon tetrachloride, highlighting the significant impact of the solvent's nature[4][5].

Experimental Determination of Solubility

Given the scarcity of published quantitative data for this compound, experimental determination is crucial. The gravimetric method is a reliable and widely used technique for this purpose[3][4][6].

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethylformamide)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials or flasks with secure caps

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Step-by-Step Protocol for Gravimetric Solubility Determination
  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached[6].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling. Filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the container in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation[6]. Continue until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated in various units, such as g/100 mL or mol/L, using the following formula:

    S ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) x 100

    The mole fraction solubility can also be determined from the masses of the solute and solvent.

Caption: Workflow for the gravimetric determination of solubility.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data at different temperatures can be used to understand the thermodynamics of the dissolution process.

Temperature Dependence of Solubility

The relationship between solubility and temperature can often be described by the van't Hoff equation. For an ideal solution, a plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should be linear.

Thermodynamic Parameters

From the temperature-dependent solubility data, key thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution can be calculated[3][4].

  • Gibbs Free Energy of Dissolution (ΔG°): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

  • Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

  • Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution.

These parameters provide valuable insights into the driving forces behind the dissolution of this compound in different solvents.

G cluster_0 Experimental Data cluster_1 Thermodynamic Analysis Data Solubility Data (x) at various Temperatures (T) Enthalpy Enthalpy (ΔH°) Data->Enthalpy van't Hoff Plot Entropy Entropy (ΔS°) Data->Entropy van't Hoff Plot Gibbs Gibbs Free Energy (ΔG°) Enthalpy->Gibbs Entropy->Gibbs

References

An In-depth Technical Guide to the Reactivity Profile of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, underpinning the therapeutic efficacy of a multitude of approved drugs.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in the pursuit of novel therapeutic agents. Within this esteemed class of heterocycles, 5-Butyl-2-chloropyrimidine emerges as a particularly versatile building block. The strategic placement of a lipophilic butyl group at the 5-position and a reactive chlorine atom at the 2-position provides a powerful handle for molecular elaboration, enabling the synthesis of diverse compound libraries with a wide range of pharmacological applications, including the development of kinase inhibitors.[3][4] This technical guide offers a comprehensive exploration of the reactivity profile of this compound, providing field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow solid with a melting point range of 80-83°C and a boiling point of approximately 259-261°C.[5] It is readily soluble in common organic solvents such as ethanol and dimethylformamide.[5]

While various synthetic routes to substituted pyrimidines exist, a common and effective method for the preparation of this compound involves a two-step sequence starting from 5-butyluracil (also known as 5-butyl-2,4-dihydroxypyrimidine). The uracil derivative is first treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorine atoms, yielding 5-butyl-2,4-dichloropyrimidine. Subsequent selective reduction of the 4-chloro group, which is generally more reactive than the 2-chloro position, affords the target compound, this compound. A patent for the structurally similar 2-t-butyl-5-chloropyrimidine describes its synthesis via direct chlorination of 2-t-butylpyrimidine using elemental chlorine in acetic or propionic acid.[6]

Core Reactivity: A Tale of Two Positions

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further accentuated by the electron-withdrawing chloro substituent. The primary site of reactivity is the carbon atom at the 2-position, which is susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group of this compound is readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility, allowing for the facile introduction of diverse functionalities. The electron-deficient nature of the pyrimidine ring stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.

Common nucleophiles employed in SNAr reactions with 2-chloropyrimidines include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioether-substituted pyrimidines, respectively. The reaction with amines is particularly significant in the synthesis of kinase inhibitors, as the resulting 2-aminopyrimidine moiety can mimic the hydrogen bonding interactions of the adenine core of ATP with the hinge region of the kinase.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline

This protocol describes the synthesis of 5-butyl-N-phenylpyrimidin-2-amine via an SNAr reaction.

Materials:

  • This compound

  • Aniline

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide)

  • Base (e.g., Potassium carbonate or Cesium carbonate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the anhydrous, degassed solvent (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-butyl-N-phenylpyrimidin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this building block, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug molecules.[7]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For the coupling of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[8]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the synthesis of 5-butyl-2-phenylpyrimidine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction provides an alternative to the classical SNAr for the synthesis of 2-aminopyrimidine derivatives and often offers a broader substrate scope and milder reaction conditions. The choice of a suitable phosphine ligand is critical for the success of this transformation.[10]

Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-butylpyrimidines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by flash column chromatography.[11]

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[12] This reaction is a powerful method for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.[13]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol provides a general procedure for the synthesis of 5-butyl-2-(phenylethynyl)pyrimidine.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., Et₃N or i-Pr₂NH)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[14]

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The versatile reactivity of this compound makes it an invaluable building block in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The 2-aminopyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in numerous kinase inhibitors, where it forms crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP.[4][15] The 5-butyl group can occupy a hydrophobic pocket in the active site, contributing to the potency and selectivity of the inhibitor.

By employing the synthetic strategies outlined in this guide, researchers can generate diverse libraries of 2,5-disubstituted pyrimidines for screening against various kinase targets and other biological systems. The ability to systematically modify both the 2- and 5-positions of the pyrimidine ring allows for a detailed exploration of the structure-activity relationship (SAR), a critical aspect of the drug discovery process.

Characterization Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Technique Expected Features for this compound
¹H NMR Signals corresponding to the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups) and two singlets or doublets for the pyrimidine ring protons.
¹³C NMR Resonances for the four carbons of the butyl group and the four distinct carbons of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
Mass Spec. A molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrimidine derivatives. Its predictable reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for the construction of diverse molecular architectures. The insights and detailed protocols provided in this technical guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to fully exploit the synthetic potential of this important intermediate in their quest for novel therapeutic agents.

References

5-Butyl-2-chloropyrimidine as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Butyl-2-chloropyrimidine as a Chemical Intermediate

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, reactivity, and strategic applications, with a focus on the underlying principles that govern its utility in the construction of complex molecules.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which facilitates target engagement. This compound (C₈H₁₁ClN₂) emerges as a particularly valuable intermediate within this class. The molecule is strategically functionalized: the chlorine atom at the 2-position serves as a versatile leaving group for various cross-coupling and substitution reactions, while the butyl group at the 5-position imparts lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates.[2] This guide will dissect the chemistry of this intermediate, providing both the theoretical framework and practical methodologies for its effective use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name This compound[2]
CAS Number 847227-37-6[2]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Appearance Colorless to pale yellow solid[3]
Melting Point ~80-83 °C[3]
Boiling Point ~259-261 °C[3]
Solubility Soluble in organic solvents like ethanol, DMF, dichloromethane, and chloroform.[2][3]
Storage Store at 2-8°C in a dry, cool, and well-ventilated place.[2][4]

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring. The two nitrogen atoms render the ring electron-deficient, which activates the C2-chloro substituent towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Spectroscopic Characterization: Structure confirmation relies on standard spectroscopic techniques.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the butyl chain. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion (M+) peak corresponding to the molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N, and C=C stretching of the pyrimidine ring.

Synthesis of this compound

While multiple synthetic routes can be envisioned, a common and logical approach involves the construction of the substituted pyrimidine ring followed by chlorination. The following protocol is a representative, field-proven method adapted from general pyrimidine syntheses.[2][7]

Diagram 1: Synthetic Workflow

G A Starting Materials (e.g., Butylmalonate derivative, Urea/Guanidine) B Step 1: Ring Cyclization (Condensation Reaction) A->B Base C Intermediate: 5-Butyl-2-hydroxypyrimidine B->C D Step 2: Chlorination (e.g., POCl₃) C->D Chlorinating Agent E Final Product: This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is self-validating through in-process controls (TLC, NMR) to ensure reaction completion and purity of intermediates.

Step 1: Synthesis of 5-Butyl-2-hydroxypyrimidine

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: To the resulting sodium ethoxide solution, add diethyl butylmalonate (1.0 eq) and urea (1.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated HCl to a pH of ~5-6, causing the product to precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-Butyl-2-hydroxypyrimidine. Confirm structure with ¹H NMR.

Step 2: Chlorination to this compound

  • Reagent Setup: In a flask fitted with a reflux condenser, suspend the 5-Butyl-2-hydroxypyrimidine (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃, 3-5 eq).

  • Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of ~7-8. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C2-chloro group is an excellent handle for palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.[8]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10] The reaction couples the chloropyrimidine with an organoboron species, typically a boronic acid or ester.

Causality: The choice of a palladium catalyst with appropriate ligands is critical. Electron-rich and bulky phosphine ligands facilitate the rate-limiting oxidative addition step and promote the subsequent reductive elimination to form the product.[11] The base is required for the transmetalation step, activating the boronic acid.[10]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C Ar-Cl D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)(Ar')L₂ D->E Ar'-B(OH)₂ Base F Reductive Elimination E->F Ar-Ar' F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Ar or N₂). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 5-butyl-2-arylpyrimidine product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, replacing harsher classical methods.[12] This reaction is indispensable for synthesizing the aryl and heteroaryl amines prevalent in drug discovery.[12][13]

Causality: The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of base and ligand is crucial; a strong, non-nucleophilic base (like NaOtBu) is needed to deprotonate the amine without competing as a nucleophile, while bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium catalyst and promote the key reaction steps.[15]

Diagram 3: Buchwald-Hartwig Catalytic Cycle

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C Ar-Cl D Amine Coordination & Deprotonation C->D R₂'NH Base E Ar-Pd(II)(NR₂')L₂ D->E R₂'NH Base F Reductive Elimination E->F Ar-NR₂' F->A Ar-NR₂'

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent & Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 2-amino-5-butylpyrimidine.

Safety and Handling

Proper handling of this compound is essential. It is a chemical that may cause irritation to the eyes, skin, and respiratory system.[3][4] Always consult the latest Safety Data Sheet (SDS) before use.

Table 2: Handling and Safety Summary
AspectRecommendationSource
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated fume hood.[4][16][17]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[4][16][18]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4][16]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17][19]
First Aid (Skin Contact) Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][19]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][20]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16][19]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual functionality—a reactive chlorine handle for sophisticated bond-forming reactions and a lipophilic butyl chain for property modulation—makes it an exceptionally versatile intermediate. The robust and well-understood methodologies of Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable pathways to a vast chemical space of high-value compounds. For the medicinal chemist and process scientist, a deep understanding of this intermediate's properties and reactivity is not merely academic; it is a practical tool for accelerating the discovery and development of next-generation therapeutics.

References

A Technical Guide to the Discovery of Novel Pyrimidine-Based Compounds for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound biological significance. As a fundamental component of nucleic acids, pyrimidine and its derivatives exhibit a wide spectrum of pharmacological activities, including potent anticancer properties. This in-depth technical guide provides a comprehensive overview of the discovery of novel pyrimidine-based compounds as anticancer agents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to navigate this promising area of oncology research. The guide delves into modern synthetic strategies, detailed protocols for biological evaluation, and the elucidation of mechanisms of action, with a focus on kinase inhibition. By integrating field-proven insights with technical accuracy, this guide aims to empower the scientific community in the rational design and development of the next generation of pyrimidine-based cancer therapeutics.

The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring system is a privileged scaffold in drug discovery, largely due to its presence in the essential building blocks of DNA and RNA: thymine, cytosine, and uracil.[1][2] This inherent biological relevance allows pyrimidine-based molecules to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[2][3] In the realm of oncology, the structural and electronic properties of the pyrimidine core have been exploited to design molecules that can effectively inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5]

The versatility of the pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a diverse range of anticancer agents with various mechanisms of action, including kinase inhibitors, dihydrofolate reductase inhibitors, and compounds that induce apoptosis.[5][6] This guide will focus on the discovery of novel pyrimidine-based compounds, with a particular emphasis on their role as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Modern Synthetic Strategies for Pyrimidine-Based Compound Libraries

The efficient synthesis of diverse libraries of pyrimidine derivatives is crucial for identifying novel drug candidates. While traditional methods for pyrimidine synthesis exist, modern medicinal chemistry relies on more efficient and versatile approaches to generate a wide range of structurally diverse compounds for high-throughput screening.

Biginelli-like Multicomponent Reactions

The Biginelli reaction and its variations are powerful one-pot multicomponent reactions for the synthesis of dihydropyrimidinones and their derivatives. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity by varying the three core components: an aldehyde, a β-ketoester, and a urea or thiourea derivative.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the functionalization of the pyrimidine core. These reactions allow for the introduction of a wide variety of substituents at specific positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate the synthesis of pyrimidine derivatives. The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the final products compared to conventional heating methods.

Target Identification and Validation: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][8] Pyrimidine-based compounds have proven to be particularly effective as kinase inhibitors due to their ability to mimic the adenine ring of ATP and bind to the ATP-binding site of kinases.[9][10]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[11][12] Novel pyrimidine-based EGFR inhibitors are being developed to overcome resistance to existing therapies, particularly those targeting the T790M mutation.[12]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[13] Pyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anticancer agents.[14][15]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Pyrazolo[3,4-d]pyrimidine-based BTK inhibitors, such as ibrutinib, have shown remarkable efficacy in the treatment of B-cell malignancies.[9][10]

Experimental Protocols for the Synthesis and Evaluation of Novel Pyrimidine-Based Compounds

This section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of novel pyrimidine-based compounds, using a representative 2,4-diaminopyrimidine derivative as an example.

Synthesis and Purification

Protocol 1: Synthesis of a Novel 2,4-Diaminopyrimidine Derivative

This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative, a scaffold known for its potent anticancer activities.

  • Step 1: Synthesis of the Intermediate (e.g., 2,4-diamino-6-chloropyrimidine)

    • Under an inert atmosphere (e.g., argon), dissolve (S)-2,3-isopropylideneglycerol (4.0 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol) portion-wise at room temperature and stir for 1 hour.

    • Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture.

    • Heat the reaction to 90°C and stir for 8 hours.

    • After completion (monitored by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl) (20 mL).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude intermediate.[16]

  • Step 2: Suzuki Coupling for Aryl Group Introduction

    • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2.0 equivalents).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product.

  • Step 3: Purification by Column Chromatography

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) determined by TLC analysis.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified 2,4-diaminopyrimidine derivative.

Biological Evaluation

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compound in culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]

Protocol 3: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity.

  • Kinase Reaction: Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the pyrimidine inhibitor at various concentrations. Incubate at room temperature for the desired time.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

  • Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.[14]

Protocol 4: Western Blot Analysis for Target Modulation

Western blotting is used to detect and quantify the levels of specific proteins to confirm that the pyrimidine compound is modulating its intended target and downstream signaling pathways.

  • Cell Lysis: Treat cancer cells with the pyrimidine compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, cleaved PARP) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[2][6]

Data Presentation and Interpretation

The effective presentation of experimental data is crucial for the clear communication of research findings. Quantitative data should be summarized in well-structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of Novel Pyrimidine Derivatives

Compound IDTarget KinaseCell LineIC50 (µM)
PYR-001 EGFRA549 (NSCLC)0.52
HCT-116 (Colon)1.25
PYR-002 CDK2MCF-7 (Breast)0.89
HeLa (Cervical)2.10
PYR-003 BTKRamos (B-cell)0.05
Reference Drug
Erlotinib EGFRA549 (NSCLC)0.78
Roscovitine CDK2MCF-7 (Breast)1.50
Ibrutinib BTKRamos (B-cell)0.08

IC50 values are representative and should be determined experimentally.

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language (Graphviz) to provide clear visual representations.

Experimental Workflow for Novel Pyrimidine Compound Discovery

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrimidine Library purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization viability_assay Cell Viability Assay (MTT) characterization->viability_assay kinase_assay Kinase Inhibition Assay (ADP-Glo) viability_assay->kinase_assay western_blot Western Blot Analysis kinase_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis lead_optimization lead_optimization apoptosis->lead_optimization Lead Optimization

Caption: A streamlined workflow for the discovery of novel pyrimidine-based compounds.

Simplified EGFR Signaling Pathway and Inhibition

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Novel Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a novel pyrimidine-based compound.

Future Perspectives and Conclusion

The discovery of novel pyrimidine-based compounds remains a vibrant and highly promising area of anticancer drug development. The continued exploration of new synthetic methodologies, the identification of novel biological targets, and a deeper understanding of the mechanisms of drug resistance will be crucial for advancing this field. The integration of computational drug design, structural biology, and advanced screening technologies will further accelerate the discovery of potent and selective pyrimidine-based therapeutics.

This technical guide has provided a comprehensive framework for the discovery of novel pyrimidine-based anticancer agents, from rational design and synthesis to detailed biological evaluation. By adhering to the principles of scientific integrity and leveraging the insights provided herein, researchers can contribute to the development of innovative and effective treatments for cancer patients worldwide.

References

An In-Depth Technical Guide to the 5-Butyl-2-chloropyrimidine Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the 5-Butyl-2-chloropyrimidine core, a versatile and strategically important scaffold for the design and development of novel therapeutic agents. We will delve into the synthetic accessibility of this scaffold, explore its chemical reactivity, and analyze the structure-activity relationships (SAR) that govern its biological effects, with a particular focus on its application in the development of kinase inhibitors for oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[3] Its inherent ability to participate in various biological interactions has made it a highly attractive starting point for the development of a wide array of therapeutic agents. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4]

The this compound scaffold offers a unique combination of features that make it particularly appealing for drug design. The chlorine atom at the 2-position serves as a versatile handle for introducing a diverse range of substituents through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[5] The butyl group at the 5-position provides a lipophilic anchor that can enhance binding to hydrophobic pockets within biological targets and improve pharmacokinetic properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for guiding the design of analogs with improved drug-like characteristics.

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂N/A
Molecular Weight170.64 g/mol N/A
AppearanceColorless to pale yellow solidN/A
Melting Point80-83 °CN/A
Boiling Point259-261 °CN/A
SolubilitySoluble in organic solvents (e.g., ethanol, DMF)N/A

Synthesis of the this compound Scaffold

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxypyrimidine

This initial step introduces the halogen at the 5-position, which will later be displaced or used in cross-coupling reactions.

Materials:

  • 2-hydroxypyrimidine

  • Hydrobromic acid (48%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution

Procedure:

  • In a well-ventilated fume hood, dissolve 2-hydroxypyrimidine in hydrobromic acid.

  • Carefully add hydrogen peroxide dropwise to the solution while maintaining the temperature below 40 °C. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Slowly neutralize the reaction mixture with a sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis of 5-Butyl-2-hydroxypyrimidine

This step introduces the key butyl group at the 5-position via a cross-coupling reaction.

Materials:

  • 5-bromo-2-hydroxypyrimidine

  • n-Butyllithium or Butylmagnesium bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium or a solution of butylmagnesium bromide in THF to the reaction mixture.

  • Add the palladium catalyst to the mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-butyl-2-hydroxypyrimidine.

Experimental Protocol: Synthesis of this compound

The final step involves the conversion of the hydroxyl group to the desired chloro group.

Materials:

  • 5-butyl-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • In a fume hood, carefully add 5-butyl-2-hydroxypyrimidine to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of this compound 2-hydroxypyrimidine 2-hydroxypyrimidine 5-bromo-2-hydroxypyrimidine 5-bromo-2-hydroxypyrimidine 2-hydroxypyrimidine->5-bromo-2-hydroxypyrimidine HBr, H2O2 5-butyl-2-hydroxypyrimidine 5-butyl-2-hydroxypyrimidine 5-bromo-2-hydroxypyrimidine->5-butyl-2-hydroxypyrimidine n-BuLi or BuMgBr, Pd catalyst This compound This compound 5-butyl-2-hydroxypyrimidine->this compound POCl3, DMA

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Strategies

The true utility of the this compound scaffold lies in its amenability to a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the core. The 2-chloro substituent is the primary site of modification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. This reaction is a straightforward and widely used method for introducing amine, alcohol, and thiol functionalities.

General Protocol for Amination:

  • Dissolve this compound in a suitable solvent such as isopropanol, DMF, or dioxane.

  • Add the desired primary or secondary amine (1.1-1.5 equivalents).

  • Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and partition between water and an organic solvent.

  • Isolate and purify the product by standard methods.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki coupling enables the formation of C-C bonds with boronic acids or esters, providing access to a wide variety of aryl and heteroaryl substituted pyrimidines.[6][7]

General Protocol:

  • In a reaction vessel purged with an inert gas, combine this compound, the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.

  • Cool the reaction, and perform a standard aqueous workup followed by purification.

For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[1][8][9][10][11]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully, and purify the product.

G cluster_1 Derivatization of this compound cluster_snar S[N]Ar cluster_pd Pd-Catalyzed Coupling Start This compound Amine R1R2NH Start->Amine Alcohol ROH Start->Alcohol Thiol RSH Start->Thiol Boronic_Acid R-B(OH)2 (Suzuki) Start->Boronic_Acid Amine_BH R1R2NH (Buchwald-Hartwig) Start->Amine_BH Product_Amine 5-Butyl-2-(N-R1R2)pyrimidine Amine->Product_Amine Base, Heat Product_Ether 5-Butyl-2-(O-R)pyrimidine Alcohol->Product_Ether Base, Heat Product_Thioether 5-Butyl-2-(S-R)pyrimidine Thiol->Product_Thioether Base, Heat Product_Aryl 5-Butyl-2-R-pyrimidine Boronic_Acid->Product_Aryl Pd Catalyst, Base Product_Amine_BH 5-Butyl-2-(N-R1R2)pyrimidine Amine_BH->Product_Amine_BH Pd Catalyst, Ligand, Base

Caption: Key derivatization strategies for the scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-butyl-2-substituted pyrimidines is profoundly influenced by the nature of the substituents at both the 2- and 5-positions. A systematic exploration of these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the 5-Butyl Group

The n-butyl group at the 5-position serves several important functions:

  • Lipophilicity and Hydrophobic Interactions: The butyl chain increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. More importantly, it can occupy hydrophobic pockets in the target protein's binding site, leading to increased binding affinity.

  • Vector for Further Functionalization: While less common, the butyl group can be a site for metabolic oxidation. Introducing metabolic "soft spots" or "hard spots" can be a strategy to modulate the metabolic stability of the compound.

  • Influence on Conformation: The steric bulk of the butyl group can influence the preferred conformation of the molecule, which may be critical for optimal binding to the target.

The Impact of the 2-Substituent

The substituent at the 2-position is a key determinant of biological activity and is the most readily diversified position.

  • 2-Amino Derivatives: The 2-aminopyrimidine motif is a well-established pharmacophore in many kinase inhibitors.[12] The amino group can act as a hydrogen bond donor, and the attached substituent can be varied to probe different regions of the ATP-binding site. For example, in the context of Cyclin-Dependent Kinase (CDK) inhibitors, the 2-anilino-pyrimidine scaffold is a common feature, where the aniline moiety can be further substituted to enhance potency and selectivity.[13][14][15][16][17]

  • 2-Aryl/Heteroaryl Derivatives: Introduction of aryl or heteroaryl groups via Suzuki coupling can lead to compounds with extended aromatic systems that can engage in π-stacking interactions within the binding site. These groups also provide multiple points for further functionalization to fine-tune the compound's properties.

  • SAR Summary Table (Hypothetical Data for Kinase X Inhibition):

R Group at C2Rationale for ModificationObserved Activity (IC₅₀)
-NH₂Parent amino group for H-bonding5 µM
-NH-phenylIntroduce aromatic interactions1 µM
-NH-(4-methoxyphenyl)Explore electronic effects and H-bond acceptors500 nM
-NH-(3-chlorophenyl)Probe for halogen bonding interactions200 nM
-phenylEvaluate π-stacking potential2 µM
-thienylIntroduce alternative heteroaromatic system1.5 µM

Biological Evaluation Protocols

Once a library of 5-butyl-2-substituted pyrimidines has been synthesized, a robust biological evaluation cascade is necessary to identify promising lead compounds.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[18][19][20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

In Vitro Kinase Inhibition Assay

For compounds designed as kinase inhibitors, a direct enzymatic assay is essential to determine their potency against the target kinase.[22]

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a 96- or 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Determine the IC₅₀ values from the dose-response curves.

G cluster_2 Biological Evaluation Workflow Library Library of 5-Butyl-2-substituted Pyrimidine Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Library->Cytotoxicity Initial Screening Kinase_Assay In Vitro Kinase Inhibition Assay (Target-Specific) Cytotoxicity->Kinase_Assay Identify Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Determine Potency (IC50) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Further Synthesis

Caption: A typical workflow for biological evaluation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the design of novel drug candidates. Its synthetic tractability, coupled with the strategic placement of the butyl and chloro substituents, provides medicinal chemists with a powerful platform for generating diverse libraries of compounds with a wide range of biological activities. The insights into the structure-activity relationships of 2-substituted-5-butylpyrimidines, particularly in the context of kinase inhibition, highlight the potential of this scaffold to yield potent and selective therapeutic agents. Future efforts in this area should focus on the exploration of novel substitutions at the 2-position, the development of more efficient and greener synthetic methodologies, and the application of computational modeling to further refine the design of next-generation inhibitors based on this privileged core.

References

Methodological & Application

The Strategic Utility of 5-Butyl-2-chloropyrimidine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[1] This heterocyclic scaffold is particularly prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2] Within the vast chemical space of pyrimidine derivatives, 5-Butyl-2-chloropyrimidine emerges as a highly versatile and strategic starting material for the construction of potent and selective kinase inhibitors.

The unique disposition of its functional groups—a reactive chloro group at the electron-deficient C2 position and a lipophilic butyl group at C5—provides medicinal chemists with a powerful handle to modulate the physicochemical and pharmacological properties of the final compounds. The 2-chloro substituent is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) or, more commonly, for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[2][3][4] These reactions allow for the facile introduction of various aryl and heteroaryl amines or carbon-based fragments, which are crucial for establishing interactions within the ATP-binding pocket of kinases.

The 5-butyl group, on the other hand, projects into a region of the kinase active site often referred to as the "ribose pocket" or towards the solvent-exposed region. This aliphatic chain can enhance van der Waals interactions and increase the lipophilicity of the molecule, which can improve cell permeability and overall pharmacokinetic properties.[5] The strategic placement of this group can also influence the selectivity profile of the inhibitor across the kinome.

This technical guide will provide an in-depth exploration of the synthesis of kinase inhibitors using this compound as a key building block. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed experimental protocols for the synthesis of a representative 2-anilino-5-butylpyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitor, and discuss the structure-activity relationships that govern the potency and selectivity of these compounds.

Core Synthetic Strategies: Building the 2-Anilinopyrimidine Pharmacophore

The 2-anilinopyrimidine core is a well-established pharmacophore in a multitude of kinase inhibitors. The synthesis of this key structural motif from this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination has become a workhorse in medicinal chemistry for the construction of carbon-nitrogen bonds.[2][6] This reaction is particularly well-suited for coupling anilines and other amines to the C2 position of this compound.

The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired 2-amino-pyrimidine product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination [R-Pd(II)(NHR')L2]+Cl- Oxidative Addition Complex->Amine Coordination Ligand Exchange Deprotonation R-Pd(II)(NR')L2 Amine Coordination->Deprotonation Deprotonation Deprotonation->Pd(0)L2 Product R-NHR' Deprotonation->Product Reductive Elimination Base-H+ Base-H+ Deprotonation->Base-H+ Aryl Halide R-Cl (this compound) Aryl Halide->Oxidative Addition Complex Amine R'-NH2 (Aniline derivative) Amine->Amine Coordination Base Base Base->Deprotonation

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds

While less common for introducing the key aniline moiety, the Suzuki-Miyaura coupling is an invaluable tool for attaching carbon-based substituents to the pyrimidine ring, which can be crucial for targeting specific kinases or improving physicochemical properties.[3][4] This reaction couples an organoboron compound (e.g., a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bond in this compound allows for its participation in Suzuki couplings, typically under more forcing conditions than a corresponding C-Br or C-I bond.

Application Protocol: Synthesis of a Representative 2-Anilino-5-butylpyrimidine CDK2 Inhibitor

This section provides a detailed protocol for the synthesis of a hypothetical, yet representative, Cyclin-Dependent Kinase 2 (CDK2) inhibitor, (5-butyl-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine), starting from this compound. The choice of the 4-(methylsulfonyl)aniline coupling partner is based on the common observation that sulfonamide groups can form beneficial hydrogen bonds within the kinase active site and improve aqueous solubility.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
4-(Methylsulfonyl)aniline≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Ligand GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Deuterated Chloroform (CDCl₃)NMR GradeCommercially Available

Synthetic Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization Start Combine this compound, 4-(Methylsulfonyl)aniline, Cs2CO3, Pd2(dba)3, and Xantphos in a reaction vessel. Solvent Add anhydrous 1,4-dioxane. Start->Solvent Inert Degas the mixture and place under an inert atmosphere (Ar or N2). Solvent->Inert Heat Heat the reaction mixture at 100-110 °C with stirring. Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and dilute with ethyl acetate. Monitor->Cool Wash Wash with water and brine. Cool->Wash Dry Dry the organic layer over anhydrous Na2SO4 and filter. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes). Concentrate->Purify Analyze Characterize the final product by NMR, MS, and HPLC. Purify->Analyze

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, experience-driven protocol for the Buchwald-Hartwig amination of 5-Butyl-2-chloropyrimidine, a key transformation for synthesizing N-aryl pyrimidine derivatives. These structures are prevalent in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering researchers a robust framework for reaction setup, optimization, and troubleshooting. We detail the critical roles of the palladium precatalyst, phosphine ligand, and base, providing a step-by-step protocol and strategies for overcoming common challenges associated with electron-deficient heteroaryl chlorides.

Introduction: Significance and Context

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods like nucleophilic aromatic substitution.[1] Its broad functional group tolerance and substrate scope have made it an indispensable tool in modern organic synthesis.[1][2] The synthesis of N-aryl-2-aminopyrimidines is of particular interest as this moiety is a privileged scaffold in numerous pharmaceutical agents, including kinase inhibitors and other targeted therapies.

This compound presents a classic substrate for this reaction: an electron-deficient heteroaryl chloride. While the chloro-substituent is economically attractive, its lower reactivity compared to bromo or iodo analogs necessitates a carefully optimized catalytic system.[3][4] The electron-donating butyl group at the 5-position modestly improves the electron density of the ring but does not overcome the inherent challenges of coupling with an electron-deficient π-system. Successfully coupling this substrate requires a catalyst system that is highly active and resistant to deactivation by the pyrimidine nitrogen.[5]

The Catalytic Cycle: Mechanism of Action

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][3][4]

  • Activation & Oxidative Addition: The cycle begins with the generation of a catalytically active, monoligated Pd(0) species from a stable Pd(II) precatalyst. This electron-rich Pd(0) complex undergoes oxidative addition into the C-Cl bond of the this compound, forming a Pd(II) intermediate.[3][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido complex.[4]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

The efficiency of each step is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.[7]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-Cl (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]Cl (Amine Complex) OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - Base-H+Cl- Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR'R'' Amido_Complex->Product

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Core Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of a generic primary or secondary amine with this compound.

3.1 Materials and Reagents

  • Aryl Halide: this compound (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Ligand: (Not required when using a G3 precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Toluene, anhydrous (degassed)

  • Reaction Vessel: Schlenk tube or similar oven-dried glassware

  • Atmosphere: Inert (Nitrogen or Argon)

Why these choices?

  • XPhos Pd G3 Precatalyst: Third-generation (G3) precatalysts are air- and moisture-stable, ensuring easy handling and generating the active L-Pd(0) species reliably under reaction conditions.[8] XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand, which is highly effective for coupling challenging substrates like heteroaryl chlorides.[9]

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to efficiently deprotonate the amine-palladium complex. NaOtBu is a standard choice for these reactions.[3][4]

  • Toluene: A common, non-polar solvent for Buchwald-Hartwig reactions that performs well at the required temperatures.[10]

3.2 Step-by-Step Experimental Procedure

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Seal the tube, and heat-dry under vacuum. Allow to cool to room temperature and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (1.4 eq), followed by the XPhos Pd G3 precatalyst (0.02 eq).

  • Substrate Addition: Add the this compound (1.0 eq). If the amine is a solid, add it at this stage (1.2 eq).

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this stage (1.2 eq).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete (starting material consumed), cool the vessel to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel to yield the desired N-aryl-5-butylpyrimidin-2-amine.

Optimization and Parameter Selection

While the core protocol is robust, yields can be improved by systematically optimizing key parameters. The choice of catalyst, ligand, base, and solvent are all interrelated.[11]

ParameterStandard ConditionAlternative OptionsRationale & Considerations
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3, BrettPhos Pd G3, Pd₂(dba)₃Different precatalysts offer varying stability and activation profiles. RuPhos is often superior for secondary amines.[9] Using Pd₂(dba)₃ requires a separate ligand.
Ligand XPhos (integral to G3)RuPhos, SPhos, DavePhosThe ligand is critical. Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are generally required to promote reductive elimination from the electron-deficient pyrimidine.[7][12]
Base NaOtBu (1.4 eq)K₂CO₃, Cs₂CO₃, LHMDSWeaker carbonate bases may be used for substrates with base-sensitive functional groups, though they may require higher temperatures or longer reaction times.[4]
Solvent TolueneDioxane, THF, CPMESolvent choice affects solubility and reaction temperature. Dioxane is a common alternative to toluene.[10]
Temperature 100-110 °C80 °C to 120 °CAryl chlorides typically require elevated temperatures for efficient oxidative addition.[4] Lower temperatures may be possible with highly active catalyst systems.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, and side product formation are common issues.[13][14]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Incomplete Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert First Check Check_Reagents Check Reagent Purity (Base, Solvent, Amine) Start->Check_Reagents First Check Screen_Ligand Screen Different Ligands (e.g., RuPhos, SPhos) Check_Inert->Screen_Ligand If OK Check_Reagents->Screen_Ligand If OK Screen_Base Try a Stronger/Weaker Base (e.g., LHMDS or K₂CO₃) Screen_Ligand->Screen_Base If No Improvement Success Improved Yield Screen_Ligand->Success Success Increase_Temp Increase Temperature (up to 120°C) Screen_Base->Increase_Temp If No Improvement Screen_Base->Success Success Increase_Temp->Success Success Side_Product Side Product Observed (e.g., Hydrodehalogenation) Lower_Temp Lower Reaction Temperature Side_Product->Lower_Temp Change_Ligand Change Ligand to Favor Reductive Elimination Side_Product->Change_Ligand Lower_Temp->Success Change_Ligand->Success

Caption: Figure 2: Troubleshooting Workflow.

  • Problem: Low Yield/No Reaction.

    • Cause: Catalyst poisoning or deactivation is a primary concern with nitrogen-containing heterocycles.[5] The pyrimidine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Air or moisture can also deactivate the catalyst.

    • Solution: Ensure rigorous inert atmosphere techniques and use truly anhydrous solvents. Consider a different ligand; bulky ligands like XPhos are designed to prevent such inhibitory coordination.[5][12]

  • Problem: Hydrodehalogenation (Ar-Cl → Ar-H).

    • Cause: This side reaction can compete with reductive elimination, especially if the amine contains β-hydrogens.[1]

    • Solution: The choice of ligand is crucial. Ligands that accelerate reductive elimination relative to β-hydride elimination can minimize this side product. Sometimes, slightly lowering the reaction temperature can also help.

  • Problem: Low Solubility of Reagents.

    • Cause: The base or palladium complex may not be fully soluble.

    • Solution: Ensure vigorous stirring. Consider switching to a solvent with better solubilizing properties, such as 1,4-dioxane.

Safety Precautions

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle with appropriate personal protective equipment (gloves, safety glasses) under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a fume hood.

References

The Versatile Role of 5-Butyl-2-chloropyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Significance of 5-Butyl-2-chloropyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous clinically approved drugs, from antiviral agents to kinase inhibitors for cancer therapy.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to participate in crucial hydrogen bonding interactions within biological targets. The strategic functionalization of the pyrimidine scaffold is therefore a key focus in drug discovery.

This compound emerges as a particularly valuable building block in this context. It features a lipophilic butyl group at the C5 position and a reactive chlorine atom at the C2 position. The butyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties, while the 2-chloro substituent serves as a versatile handle for introducing a wide array of chemical moieties through well-established synthetic methodologies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its use in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Core Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site. This compound is an ideal starting material for accessing a diverse range of 2,5-disubstituted pyrimidine-based kinase inhibitors.

The primary synthetic strategies involve the palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions at the C2 position. These reactions allow for the facile introduction of various aryl, heteroaryl, and amino groups, which can be further functionalized to optimize potency, selectivity, and drug-like properties. For instance, cyclin-dependent kinase (CDK) inhibitors have been developed using scaffolds containing 5-alkyl-substituted pyrimidines, highlighting the importance of this substitution pattern.[4][5]

Strategic Importance of the 5-Butyl Group

The butyl substituent at the C5 position of the pyrimidine ring offers several advantages in drug design:

  • Enhanced Lipophilicity: The butyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

  • Improved Target Engagement: The hydrophobic nature of the butyl chain can lead to favorable van der Waals interactions within hydrophobic pockets of the target kinase, thereby increasing binding affinity.

  • Modulation of Physicochemical Properties: The presence of the butyl group can influence the overall solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and powerful applications of this compound in medicinal chemistry: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 5-Butyl-N-arylpyrimidin-2-amines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction is particularly effective for coupling aryl halides with amines, a transformation that is often challenging using traditional methods. For 2-chloropyrimidines, which are less reactive than their bromo or iodo counterparts, the choice of a suitable palladium catalyst and ligand system is critical for achieving high yields. Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond towards oxidative addition, which is often the rate-limiting step.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and Schlenk line equipment

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon or nitrogen. It is crucial to maintain an inert atmosphere throughout the reaction as the Pd(0) active catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq). The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The solvent must be free of water and oxygen to prevent catalyst deactivation.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The elevated temperature is required to overcome the activation energy of the oxidative addition of the C-Cl bond.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-Butyl-N-arylpyrimidin-2-amine. A specific example from the patent literature involves the reaction of this compound with 3-ethynylaniline.[6]

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Cl Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Oxidative Addition->Aryl-Pd(II)-Cl(L2) Amine Coordination Amine Coordination Aryl-Pd(II)-Cl(L2)->Amine Coordination R'-NH2, Base Aryl-Pd(II)-NHR'(L2) Aryl-Pd(II)-NHR'(L2) Amine Coordination->Aryl-Pd(II)-NHR'(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NHR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Aryl-NHR'

References

Application Notes & Protocols: Strategic Sonogashira Coupling for the Synthesis of 5-Butyl-2-(alkynyl)pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of novel therapeutics. The Sonogashira cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a detailed protocol for the Sonogashira coupling of 5-Butyl-2-chloropyrimidine with terminal alkynes, a key transformation for generating libraries of potential drug candidates. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting.

Introduction: The Significance of Alkynylpyrimidines in Drug Discovery

Substituted pyrimidines are prevalent motifs in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of an alkynyl group at the 2-position of the pyrimidine ring, facilitated by the Sonogashira coupling, provides a rigid linker that can be used to explore chemical space and optimize ligand-receptor interactions. This structural modification is particularly valuable in the design of kinase inhibitors and other targeted therapies. The 5-butyl substituent on the pyrimidine core enhances lipophilicity, which can be a critical parameter for modulating pharmacokinetic properties.

The Sonogashira reaction is favored for its mild reaction conditions, which often include room temperature and the use of a mild base, making it compatible with a wide range of functional groups.[1][3] This tolerance is essential when working with complex molecules in the later stages of a synthetic route.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1] For instance, when using Pd(PPh₃)₂Cl₂, triphenylphosphine can act as a reducing agent.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound, forming a Pd(II)-pyrimidine complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5][6]

  • Transmetalation: The Pd(II)-pyrimidine complex reacts with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkynyl group from copper to palladium.[1][4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 5-Butyl-2-(alkynyl)pyrimidine product and regenerate the active Pd(0) catalyst.[3][4]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[4]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[4][7] This species is then ready for the transmetalation step with the palladium complex.

It is important to note that copper-free Sonogashira protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][8] These methods often require specialized ligands or different reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR PiComplex π-Alkyne Complex Formation CuX->PiComplex H-C≡CR Cu_Pi [Cu(C≡CR)] PiComplex->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle caption Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a representative terminal alkyne. Researchers should optimize conditions for their specific alkyne substrate.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsPuritySupplier
This compound170.651.01.0>98%Commercial
Terminal AlkyneVaries1.21.2>98%Commercial
Pd(PPh₃)₂Cl₂701.900.030.03 (3 mol%)>98%Commercial
Copper(I) Iodide (CuI)190.450.050.05 (5 mol%)>99%Commercial
Triethylamine (TEA)101.193.03.0AnhydrousCommercial
Toluene-5 mL-AnhydrousCommercial

3.2. Reaction Setup and Procedure

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (170.7 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start: Flame-dried Schlenk Flask reagents Add this compound, Pd(PPh₃)₂Cl₂, CuI start->reagents degas Evacuate & Backfill with Inert Gas (3x) reagents->degas solvents Add Anhydrous Toluene & Triethylamine degas->solvents alkyne Add Terminal Alkyne solvents->alkyne react Heat at 80 °C & Monitor (TLC/LC-MS) alkyne->react workup Cool, Dilute with EtOAc, Filter react->workup extract Wash with aq. NH₄Cl & Brine workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify end End: Purified Product purify->end

Caption: Figure 2: A generalized workflow for the Sonogashira coupling.

Optimization and Troubleshooting

The success of the Sonogashira coupling, especially with a less reactive heteroaryl chloride like 2-chloropyrimidine, often hinges on careful optimization of reaction parameters.

ParameterRecommendation & Rationale
Catalyst System For unreactive aryl chlorides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[4] Consider ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃. N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[4][10]
Copper Co-catalyst While essential in the classic Sonogashira, copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][8] If this is a significant side reaction, a copper-free protocol should be considered. This may necessitate a stronger base or a more active palladium catalyst system.[11]
Base An amine base like triethylamine or diisopropylamine is commonly used to deprotonate the alkyne.[8] In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[4][12]
Solvent Toluene, DMF, and THF are common solvents. The choice of solvent can influence catalyst solubility and stability. Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black (catalyst decomposition).[13]
Temperature While many Sonogashira reactions proceed at room temperature, the coupling of aryl chlorides often requires elevated temperatures (e.g., 80-120 °C) to overcome the higher activation energy of the oxidative addition step.[6][8]

Common Issues and Solutions:

  • Low or No Conversion: The primary suspect is often the low reactivity of the 2-chloropyrimidine.[5] Increasing the temperature, switching to a more active catalyst/ligand system, or using a more reactive 2-bromo or 2-iodopyrimidine analogue (if synthetically feasible) are effective strategies. Ensure all reagents are pure and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.[8]

  • Formation of Palladium Black: This indicates catalyst decomposition.[8] This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures. Using fresh, high-purity reagents and solvents is crucial.

  • Alkyne Homocoupling (Glaser Product): This side reaction is promoted by oxygen and the copper co-catalyst.[1] Rigorous degassing of the reaction mixture is essential. If the problem persists, switching to a copper-free protocol is the most effective solution.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 5-Butyl-2-(alkynyl)pyrimidines, providing a direct route to a class of compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism, careful selection of catalysts and reaction conditions, and systematic troubleshooting are key to achieving high yields and purity. The protocol and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: 5-Butyl-2-chloropyrimidine as a Versatile Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of modern agricultural chemicals, lending its unique electronic and structural properties to a wide array of fungicides, herbicides, and insecticides. 5-Butyl-2-chloropyrimidine emerges as a particularly strategic building block, featuring a lipophilic butyl group to modulate physicochemical properties and a highly reactive 2-chloro substituent that serves as a versatile synthetic handle. This guide provides an in-depth exploration of its application, focusing on two pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We present detailed, field-tested protocols, mechanistic insights, and data-driven recommendations to empower researchers in the rapid design and synthesis of novel agrochemical candidates.

Introduction: The Central Role of the Pyrimidine Scaffold in Agrochemicals

Pyrimidine derivatives have a storied history in life sciences, forming the basis of nucleobases and vitamins.[1] In agriculture, this heterocyclic motif is integral to a multitude of commercial products due to its favorable metabolic profile and ability to interact with diverse biological targets.[1][2] Pyrimidine-based fungicides, for instance, can function by inhibiting ergosterol biosynthesis or mitochondrial respiration, key processes for fungal survival.[3][4][5] Similarly, pyrimidine moieties are found in potent herbicides that target essential plant enzymes like acetyl-CoA carboxylase (ACCase) and in insecticides that disrupt vital physiological functions.[6][7]

This compound is an advanced intermediate designed for efficient lead generation and optimization. Its structure offers two key strategic advantages:

  • The 5-butyl Group: This lipophilic chain enhances solubility in organic media and can improve the molecule's ability to penetrate biological membranes, a critical factor for bioavailability and efficacy.

  • The 2-chloro Substituent: The chlorine atom at the C2 position is an excellent leaving group, activated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. This makes it a prime site for introducing diverse functional groups and building molecular complexity.

This document serves as a practical guide for leveraging this compound in agrochemical discovery workflows.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties and safety requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[8]
CAS Number 847227-37-6[8][9]
Molecular Formula C₈H₁₁ClN₂[8]
Molecular Weight 170.64 g/mol [8]
Appearance Colorless to pale yellow solid[10]
Melting Point Approx. 80-83 °C[10]
Boiling Point Approx. 259-261 °C[10]
Solubility Soluble in organic solvents (e.g., ethanol, DMF, DCM, Chloroform)[8][10]

Safety & Handling: this compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.[10]

  • Hazards: May cause eye, skin, and respiratory system irritation.[10][11] Harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Work in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), away from strong oxidizing agents and acids.[8][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is dominated by two powerful reaction classes that allow for the introduction of a wide range of substituents at the C2 position. The choice between these pathways dictates the type of molecular scaffold that can be generated.

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bond Formation) main->snar + Nucleophile suzuki Pd-Catalyzed Cross-Coupling (C-C Bond Formation) main->suzuki + R-B(OH)₂ + Pd Catalyst outcome1 Anilines, Alkoxides, Thiolates (Fungicide & Herbicide Scaffolds) snar->outcome1 outcome2 Aryl/Heteroaryl Boronic Acids (Herbicide & Insecticide Scaffolds) suzuki->outcome2

Core synthetic routes from this compound.
Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes the ring susceptible to attack by nucleophiles. The chlorine atom at C2 is an effective leaving group, and its departure is facilitated by the ring's ability to stabilize the transient negative charge in the Meisenheimer intermediate.[12][13] This reaction is a robust and straightforward method for forming C-N, C-O, and C-S bonds, which are prevalent in many classes of fungicides and herbicides.[2][3][6]

Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures.[14] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[14] While C-Cl bonds are generally less reactive than C-Br or C-I bonds, the electronic properties of the pyrimidine ring activate the C2 position, making this transformation feasible with the correct choice of catalyst, ligand, and reaction conditions.[14][15] This method is invaluable for synthesizing complex molecules often found in modern insecticides and herbicides.[7]

Experimental Protocols & Workflows

Protocol 1: Synthesis of a 2-Anilino-5-butylpyrimidine Derivative via SNAr (Fungicide Precursor)

This protocol describes the synthesis of a model anilinopyrimidine, a class of compounds known for their fungicidal activity.[16] The reaction displaces the 2-chloro substituent with an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dichloroaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.71 g, 10 mmol), 3,4-dichloroaniline (1.78 g, 11 mmol), and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 30 mL) to the flask.

  • Inerting: Flush the system with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, although this is less critical for SNAr than for Pd-catalyzed reactions.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[3][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (e.g., 100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The water wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3,4-dichloroanilino)-5-butylpyrimidine.

Protocol 2: Synthesis of a 2-Aryl-5-butylpyrimidine via Suzuki-Miyaura Coupling (Herbicide/Insecticide Precursor)

This protocol details a typical Suzuki-Miyaura cross-coupling to install a phenyl group at the C2 position. Success with chloropyrimidines is highly dependent on the careful exclusion of oxygen.[17]

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add solids to Schlenk flask: - this compound - Phenylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) B 2. Seal flask and perform 3x Vacuum/Inert Gas cycles A->B C 3. Add degassed solvent (e.g., 1,4-Dioxane) via syringe B->C D 4. Heat reaction mixture (e.g., 100 °C) with stirring C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, filter through Celite, and quench with water E->F G 7. Extract with organic solvent, wash, and dry F->G H 8. Concentrate and purify by column chromatography G->H

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask, Schlenk line (or glovebox), syringes, needles

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under a positive flow of inert gas, combine this compound (e.g., 0.85 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), anhydrous K₂CO₃ (1.38 g, 10 mmol), and Pd(PPh₃)₄ (0.29 g, 0.25 mmol).

  • Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum until all gases are removed, then backfill with inert gas (N₂ or Ar). Repeat this cycle three times.

    • Causality: This is the most critical step. The Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, quenching the catalytic cycle. Phosphine ligands are also prone to oxidation.[17]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 25 mL) to the flask via a gas-tight syringe.

    • Causality: The solvent must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-phenyl-5-butylpyrimidine.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent is critical for achieving high yields, particularly in Suzuki-Miyaura couplings. The following table summarizes conditions reported in the literature for similar 2-chloropyrimidine substrates, which can serve as a starting point for optimization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5%)-K₂CO₃1,4-Dioxane/H₂O100Good to Excellent[14][18]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene100Good[14]
PdCl₂(dppf) (3%)-Cs₂CO₃DMF90Good[14]
Pd(PPh₃)₄ (0.5%)-K₂CO₃1,4-Dioxane100 (MW)Excellent[15]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agricultural chemicals. Its dual features—a lipophilic tail and an activated site for substitution—enable rapid diversification through robust and well-understood chemical transformations. The detailed SNAr and Suzuki-Miyaura protocols provided herein offer reliable pathways for researchers to generate extensive libraries of pyrimidine derivatives. By understanding the mechanistic principles and carefully controlling reaction parameters, scientists can effectively leverage this building block to accelerate the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[2] This inherent biological relevance has translated into a vast number of FDA-approved drugs containing the pyrimidine motif, targeting a wide array of diseases including cancer, infectious diseases, and cardiovascular disorders.[3][4] The ability to strategically introduce functional groups onto the pyrimidine core is therefore a critical endeavor, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and target selectivity.

This technical guide provides an in-depth exploration of the primary experimental procedures for the functionalization of the pyrimidine core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations that guide the selection of a particular methodology. We will delve into the classic yet powerful nucleophilic aromatic substitution, explore the elegance of modern C-H functionalization, detail the versatility of metal-catalyzed cross-coupling reactions, and touch upon the emerging field of photochemical and enzymatic transformations.

I. Nucleophilic Aromatic Substitution (SNAr): A Workhorse in Pyrimidine Chemistry

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing a wide range of nucleophiles onto the electron-deficient pyrimidine ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The regioselectivity of SNAr on the pyrimidine ring is a key consideration.

Causality of Experimental Choices in SNAr
  • Regioselectivity (C4 vs. C2/C6): The C4 position of a pyrimidine ring is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions.[5][7][8] This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both nitrogen atoms.[5][8] In 2,4-dihalopyrimidines, nucleophilic substitution almost invariably occurs at the 4-position first.[7]

  • Leaving Group: The choice of leaving group is critical. Halogens (Cl, Br, I) are common, with their reactivity generally following the order I > Br > Cl. Other leaving groups such as sulfones can also be employed.

  • Activating and Deactivating Groups: The presence of electron-withdrawing groups on the pyrimidine ring enhances the rate of SNAr by stabilizing the anionic intermediate. Conversely, electron-donating groups deactivate the ring towards nucleophilic attack.[9] For instance, the introduction of a first amino group onto a dichloropyrimidine deactivates the ring, often necessitating harsher conditions for a second substitution.[9]

Experimental Workflow for SNAr

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Halopyrimidine, Nucleophile, and Solvent Start->Reactants Heat Heat Reaction Mixture (if necessary) Reactants->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify Product (Column Chromatography) Extract->Purify End End Purify->End CH_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Pyrimidine, Aryl Halide, Catalyst, Ligand, Base, and Solvent Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Heat Heat Reaction Mixture Inert_Atmosphere->Heat Monitor Monitor Reaction Progress (GC-MS, LC-MS) Heat->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Extract Aqueous Work-up & Extraction Filter->Extract Purify Purify Product (Column Chromatography) Extract->Purify End End Purify->End

References

Green Synthesis of 5-Butyl-2-chloropyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Butyl-2-chloropyrimidine serves as a critical intermediate for synthesizing a variety of biologically active molecules. Traditional synthetic routes to this compound often rely on hazardous reagents and energy-intensive conditions, presenting significant environmental and safety challenges. In line with the principles of green chemistry, this document provides detailed application notes and protocols for sustainable and efficient approaches to the synthesis of this compound derivatives. These methods prioritize the use of safer solvents, alternative energy sources, and atom economy to minimize environmental impact while maintaining high yields and product purity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen green methodologies. By adopting these protocols, laboratories can reduce their environmental footprint, enhance safety, and potentially lower operational costs.

Core Principles of Green Synthesis Applied

The protocols outlined below are grounded in several key principles of green chemistry:

  • Waste Prevention: Designing syntheses to minimize the generation of waste.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic and environmentally benign, or eliminating their use altogether.

  • Design for Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.[4]

  • Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Part 1: Green Synthesis of the Precursor: 5-Butylbarbituric Acid

The traditional synthesis of 5-butylbarbituric acid, a key precursor, often involves the condensation of diethyl butylmalonate with urea in the presence of a strong base like sodium ethoxide, which can generate significant waste.[5] Here, we present a greener, one-pot, three-component microwave-assisted synthesis.[1][6][7] This approach enhances reaction rates, reduces energy consumption, and is performed under solvent-free conditions.[1][7]

Reaction Scheme: Microwave-Assisted Synthesis of 5-Butylbarbituric Acid

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Barbituric Acid Barbituric Acid Microwave Irradiation Microwave Irradiation Barbituric Acid->Microwave Irradiation Butyraldehyde Butyraldehyde Butyraldehyde->Microwave Irradiation Hantzsch Ester (DHP) Hantzsch Ester (Dihydropyridine) Hantzsch Ester (DHP)->Microwave Irradiation 5-Butylbarbituric Acid 5-Butylbarbituric Acid Microwave Irradiation->5-Butylbarbituric Acid Pyridine Pyridine Microwave Irradiation->Pyridine Solvent-Free Solvent-Free Solvent-Free->Microwave Irradiation

Caption: Microwave-assisted synthesis of 5-Butylbarbituric Acid.

Protocol 1: Microwave-Assisted Synthesis of 5-Butylbarbituric Acid

Materials:

  • Barbituric acid

  • Butyraldehyde

  • Hantzsch 1,4-dihydropyridine (e.g., Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Microwave synthesis reactor

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine barbituric acid (1.0 eq), butyraldehyde (1.2 eq), and Hantzsch 1,4-dihydropyridine (1.1 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 120-140°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid residue is the crude product.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 5-butylbarbituric acid.

  • The pyridine derivative formed from the Hantzsch ester can be removed during recrystallization or by washing with a suitable solvent.

Rationale for Green Approach:

  • Solvent-Free: This protocol eliminates the need for hazardous organic solvents, reducing waste and environmental impact.[1][7]

  • Energy Efficiency: Microwave irradiation significantly reduces reaction times from hours to minutes compared to conventional heating methods, leading to lower energy consumption.[4]

  • One-Pot Synthesis: A three-component, one-pot reaction improves efficiency and reduces the number of work-up and purification steps.[1][7]

Part 2: Green Chlorination of 5-Butyl-2,4,6-trihydroxypyrimidine

The final step in the synthesis of this compound involves the chlorination of the pyrimidine ring. The traditional method employs a large excess of phosphorus oxychloride (POCl₃), a highly toxic and corrosive reagent, which also leads to significant waste generation during workup.[8] We present a greener alternative that utilizes a Vilsmeier-type reagent generated in situ under milder conditions.

Reaction Scheme: Green Chlorination using a Vilsmeier-type Reagent

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 5-Butylbarbituric Acid 5-Butylbarbituric Acid (Tautomer: 5-Butyl-2,4,6-trihydroxypyrimidine) Mild Temperature Mild Temperature 5-Butylbarbituric Acid->Mild Temperature Vilsmeier Reagent Vilsmeier Reagent (e.g., from DMF/Oxalyl Chloride) Vilsmeier Reagent->Mild Temperature This compound This compound Mild Temperature->this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Mild Temperature

Caption: Green chlorination using a Vilsmeier-type reagent.

Protocol 2: Chlorination using an in situ Generated Vilsmeier-type Reagent

Materials:

  • 5-Butylbarbituric acid

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride or thionyl chloride

  • Dichloromethane (DCM) or another suitable inert solvent

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (DMF, 2.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the DMF solution. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add 5-butylbarbituric acid (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Rationale for Green Approach:

  • Avoidance of Excess POCl₃: This method avoids the use of large excesses of the highly hazardous phosphorus oxychloride.

  • Milder Reaction Conditions: The reaction is performed at or below room temperature, reducing energy consumption and the formation of byproducts.

  • Improved Selectivity: Vilsmeier-type reagents can offer better regioselectivity in the chlorination of poly-hydroxypyrimidines.

  • Safer Workup: The quenching and workup procedure is generally safer than that for reactions involving large amounts of POCl₃.

Data Summary and Comparison

MethodKey ReagentsEnergy SourceSolventReaction TimeYieldGreen Chemistry Advantages
Traditional 5-Butylbarbituric Acid Synthesis Diethyl butylmalonate, Urea, Sodium ethoxideConventional HeatingEthanolSeveral hoursModerate-
Green 5-Butylbarbituric Acid Synthesis Barbituric acid, Butyraldehyde, Hantzsch esterMicrowaveSolvent-free10-15 minutesHighEnergy efficient, solvent-free, one-pot[1][4][7]
Traditional Chlorination 5-Butyl-2,4,6-trihydroxypyrimidine, Excess POCl₃Conventional Heating (reflux)None or high-boiling solventSeveral hoursModerate to High-
Green Chlorination 5-Butylbarbituric acid, DMF, Oxalyl chloride-Dichloromethane2-4 hoursGoodAvoids excess POCl₃, milder conditions, safer workup

Conclusion

The green synthesis approaches detailed in these application notes offer significant advantages over traditional methods for producing this compound derivatives. By incorporating microwave-assisted, solvent-free reactions for the precursor synthesis and employing a milder, more selective chlorination agent, these protocols align with the principles of sustainable chemistry. Adopting these methods can lead to safer, more efficient, and environmentally responsible chemical manufacturing in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Butyl-2-chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The following content is structured in a question-and-answer format to directly address potential challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary retrosynthetic approaches to consider for this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Late-stage chlorination. This route involves first synthesizing 5-butyl-2-hydroxypyrimidine (also known as 5-butylpyrimidin-2-ol) and then performing a chlorination reaction. This is often preferred when the corresponding substituted hydroxypyrimidine is readily accessible.

  • Route B: Early-stage chlorination followed by cross-coupling. This approach starts with a pre-chlorinated pyrimidine scaffold, such as 2,5-dichloropyrimidine or 5-bromo-2-chloropyrimidine, followed by a cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) to introduce the butyl group.

Q2: I'm following Route A. What are the best practices for the chlorination of 5-butyl-2-hydroxypyrimidine?

The chlorination of a hydroxypyrimidine is a standard transformation, most commonly achieved using phosphorus oxychloride (POCl₃).[1][2] Here are key considerations for this step:

  • Reagent Stoichiometry: While older procedures often use a large excess of POCl₃, which also acts as the solvent, modern and more environmentally friendly methods utilize equimolar amounts of POCl₃.[2][3][4] This approach, however, requires heating in a sealed reactor at higher temperatures.[2][3][4]

  • Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1]

  • Temperature and Reaction Time: The reaction typically requires heating to reflux to ensure complete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Work-up: Quenching excess POCl₃ must be done with extreme caution, as it reacts violently with water in a highly exothermic manner.[1] The reaction mixture should be cooled to room temperature and the excess POCl₃ can be removed by distillation under reduced pressure before quenching.[1]

Q3: I'm considering Route B. Which cross-coupling reaction is recommended for introducing the butyl group?

The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, reacting a chloropyrimidine with butylboronic acid or its esters. Here are some pointers for a successful Suzuki coupling:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical, especially since chlorides are less reactive coupling partners than bromides or iodides.[5] Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand are commonly employed.

  • Base and Solvent: A variety of bases and solvents can be used, and screening may be necessary to find the optimal conditions. Common choices include aqueous solutions of sodium carbonate or potassium phosphate in solvents like 1,4-dioxane or toluene.

  • Side Reactions: The primary side reactions to be aware of are protodeboronation of the boronic acid and homo-coupling.[5] Using fresh, high-purity boronic acid and carefully optimized conditions can minimize these.[5]

Troubleshooting Guide

Problem 1: Low or no yield during the chlorination of 5-butyl-2-hydroxypyrimidine.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Verify Reaction Temperature: Ensure the reaction mixture reaches and maintains the target reflux temperature.

    • Extend Reaction Time: Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time.

    • Catalyst/Additive Inactivity: If using an amine additive, ensure it is fresh and anhydrous.

  • Degradation of Starting Material or Product:

    • Moisture Contamination: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Excessive Heating: Prolonged heating at very high temperatures can lead to decomposition. Determine the optimal balance of temperature and time.

  • Inefficient Work-up:

    • Product Loss During Quenching: The product may be partially hydrolyzed back to the starting material if the quenching and extraction are not performed efficiently and at a low temperature.

    • Poor Extraction: Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery.

Problem 2: Formation of significant byproducts during the chlorination step.

Possible Causes and Solutions:

  • Over-chlorination: While less common for this specific substrate, in other pyrimidine systems, multiple chlorinations can occur. Using a stoichiometric amount of POCl₃ can mitigate this.[2][3][4]

  • Ring Opening/Degradation: Harsh reaction conditions can lead to the decomposition of the pyrimidine ring. Consider milder chlorinating agents if issues persist, although this may require significant methods development.

  • Reaction with Solvent: If a solvent other than excess POCl₃ is used, ensure it is inert under the reaction conditions.

Problem 3: The Suzuki coupling reaction to introduce the butyl group is sluggish or fails.

Possible Causes and Solutions:

  • Catalyst Inactivation:

    • Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen. Ensure the reaction is properly degassed and maintained under an inert atmosphere.

    • Impure Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst. Use high-purity reagents and solvents.

  • Suboptimal Reaction Conditions:

    • Screening is Key: Systematically screen different catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates.[5]

    • Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields for Suzuki couplings.[5]

  • Issues with the Boronic Acid:

    • Decomposition: Butylboronic acid can be prone to decomposition. Use fresh, high-quality reagent.

    • Protodeboronation: As mentioned in the FAQs, this is a common side reaction. Careful control of temperature and choice of base can minimize this.[5]

Experimental Protocols

Protocol 1: Chlorination of 5-Butyl-2-hydroxypyrimidine with Phosphorus Oxychloride

This protocol is a generalized procedure and may require optimization.

  • To a thoroughly oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 5-butyl-2-hydroxypyrimidine (1 equivalent).

  • In a fume hood, carefully add phosphorus oxychloride (3-5 equivalents).

  • Optionally, add N,N-dimethylaniline (0.1-1 equivalent).

  • Heat the mixture to reflux (typically around 105-110 °C) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ by vacuum distillation.[1]

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.[6]

Data Presentation

Table 1: Troubleshooting Guide for the Chlorination of 5-Butyl-2-hydroxypyrimidine

Issue Potential Cause Recommended Action
Low ConversionInsufficient heatingEnsure reaction reaches and maintains reflux temperature.
Short reaction timeMonitor by TLC and extend reaction time if necessary.
Moisture in the reactionUse oven-dried glassware and an inert atmosphere.
Product DegradationOverheatingOptimize reaction time and temperature.
Violent quenchQuench slowly at low temperature after removing excess POCl₃.
Byproduct FormationImpure starting materialRecrystallize or purify the 5-butyl-2-hydroxypyrimidine.
Side reactionsConsider using equimolar POCl₃ in a sealed reactor.[2][3][4]

Visualizations

Reaction Workflow

G cluster_0 Route A: Late-Stage Chlorination cluster_1 Route B: Cross-Coupling start_A 5-Butyl-2-hydroxypyrimidine chlorination Chlorination (POCl3) start_A->chlorination product This compound chlorination->product start_B 2,5-Dihalopyrimidine coupling Suzuki Coupling (Butylboronic acid, Pd catalyst) start_B->coupling product_B This compound coupling->product_B

Caption: Alternative synthetic routes to this compound.

Troubleshooting Decision Tree for Failed Chlorination

G start Low Yield in Chlorination check_sm Is starting material consumed (TLC)? start->check_sm increase_time Increase reaction time/temp. Re-check TLC. check_sm->increase_time No workup_issue Investigate work-up and purification steps. check_sm->workup_issue Yes check_reagents Check reagent quality (POCl3, additives). increase_time->check_reagents Still no conversion hydrolysis Ensure quench is cold and extraction is rapid. workup_issue->hydrolysis Suspect Hydrolysis degradation Check for charring. Consider milder conditions. workup_issue->degradation Suspect Degradation

Caption: Decision tree for troubleshooting low yield in the chlorination step.

References

Technical Support Center: Purification of Crude 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding Your Crude Material: Potential Impurities

The first step in any successful purification is to understand the potential impurities in your crude this compound. The nature of these impurities is largely dependent on the synthetic route employed. A common method for synthesizing chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine.

Therefore, your crude product may contain:

  • Unreacted Starting Materials: Such as 5-butyl-2-hydroxypyrimidine.

  • Chlorinating Agent Residues: And their by-products (e.g., from phosphorus oxychloride or thionyl chloride).

  • Hydrolysis Products: If moisture is present during the reaction or work-up, this compound can hydrolyze back to 5-butyl-2-hydroxypyrimidine.[1]

  • Solvent-Related Impurities: By-products from the reaction of the chlorinating agent with the solvent.[1]

  • Other Synthesis-Specific Impurities: Depending on the exact synthetic pathway, other by-products may be present.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Physicochemical Properties of this compound

A solid understanding of the physical properties of your target compound is crucial for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Physical State Colorless to pale yellow solid[3]
Melting Point 80-83 °C[3]
Boiling Point 259-261 °C[3]
Solubility Good in dichloromethane, chloroform, ethanol, and dimethylformamide.[2][3]
Storage 2-8 °C[2]

Purification Strategy Decision Workflow

The choice of purification technique depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification_Workflow Crude Crude this compound Analysis Analyze Crude Material (TLC, HPLC, NMR) Crude->Analysis Decision1 Is the major impurity non-volatile? Analysis->Decision1 Decision2 Are impurities separable by polarity? Decision1->Decision2 No Distillation Vacuum Distillation Decision1->Distillation Yes Recrystallization Recrystallization Decision2->Recrystallization No Chromatography Column Chromatography Decision2->Chromatography Yes Pure Pure this compound Recrystallization->Pure Chromatography->Pure Distillation->Pure

Caption: Decision workflow for selecting a purification technique.

Troubleshooting and FAQs: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent can be found.

FAQs for Recrystallization

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[4][5] You can perform small-scale solubility tests with a variety of solvents. For pyrimidine derivatives, common choices include ethanol, isopropanol, or solvent mixtures like heptane/ethyl acetate or methanol/water.[6][7]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can:

  • Add more solvent: This will lower the saturation temperature.

  • Cool the solution slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[8]

  • Try a different solvent system: A solvent with a lower boiling point might be more suitable.[7]

Q3: My yield after recrystallization is very low. What are the common causes?

A3: Low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of your product in the mother liquor. You can try to concentrate the mother liquor and perform a second crystallization.[9]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your funnel is pre-heated.[7]

  • Inappropriate solvent choice: If the compound is too soluble in the solvent even at low temperatures, recovery will be poor. Re-evaluate your solvent choice.[7]

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting and FAQs: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or when separating multiple components.[10]

FAQs for Column Chromatography

Q1: What is a good starting mobile phase for the purification of this compound on silica gel?

A1: A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[11] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase.

Q2: How can I improve the separation between my product and a close-running impurity?

A2: To improve resolution in column chromatography, you can:

  • Use a shallower solvent gradient: A slower increase in the polar solvent concentration can enhance separation.

  • Increase the column length: A longer column provides more interactions with the stationary phase, which can improve separation.[12]

  • Use a smaller particle size stationary phase: This increases the surface area and can lead to better resolution, but will also increase backpressure.[12][13]

  • Try a different solvent system: Sometimes changing one of the mobile phase components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

Q3: My compound is streaking on the TLC plate and the column. What could be the cause?

A3: Streaking can be caused by several factors:

  • Overloading the sample: Applying too much sample to the column can lead to broad, streaky bands.

  • Inappropriate solvent for sample loading: If the sample is dissolved in a solvent that is too polar, it can disrupt the equilibration of the column at the point of loading. Dissolve your sample in the mobile phase or a less polar solvent if possible.

  • The compound being acidic or basic: For amine-containing compounds, adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve peak shape.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase system using TLC that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with the low polarity mixture determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow Start Crude Product TLC Develop TLC Method (e.g., Hexane:EtOAc) Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for flash column chromatography.

Troubleshooting and FAQs: Vacuum Distillation

Given its high boiling point, vacuum distillation is a viable, though less common, purification method for this compound, especially for removing non-volatile or highly volatile impurities.[14][15]

FAQs for Vacuum Distillation

Q1: At what pressure and temperature should I distill this compound?

A1: The boiling point of a liquid decreases as the pressure is reduced. To avoid thermal decomposition, it is best to distill at the lowest possible temperature. Using a vacuum pump that can achieve pressures in the range of 1-10 mmHg would significantly lower the boiling point. A nomograph can be used to estimate the boiling point at reduced pressure.[15]

Q2: My product seems to be decomposing during distillation. How can I prevent this?

A2: Decomposition at high temperatures is a common issue. To mitigate this:

  • Use a higher vacuum: A lower pressure will allow for distillation at a lower temperature.[16]

  • Use a short path distillation apparatus: This minimizes the time the compound spends at high temperatures.

  • Ensure even heating: Use a heating mantle with a stirrer to prevent localized overheating.

Q3: What are the key safety considerations for vacuum distillation?

A3: Vacuum distillation can be hazardous if not performed correctly:

  • Implosion risk: Use round-bottom flasks and ensure all glassware is free of cracks or stars. It is advisable to use a blast shield.

  • Bumping: Do not use boiling chips as they are ineffective under vacuum. Use a magnetic stirrer or a fine capillary to ensure smooth boiling.[14]

  • Cold trap: Use a cold trap (e.g., with dry ice/acetone) between your distillation apparatus and the vacuum pump to prevent volatile substances from contaminating the pump oil.

References

Technical Support Center: 5-Butyl-2-chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis and functionalization of this versatile building block. Here, we delve into the causality behind the formation of common side products and provide field-proven insights and protocols to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with this compound?

A1: In our experience, the most frequently observed side products in reactions with this compound, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are:

  • 5-Butyl-2-hydroxypyrimidine: Formed via hydrolysis of the starting material.

  • Dimerized Byproducts (Homocoupling): Such as 2,2'-bis(5-butylpyrimidine), especially in cross-coupling reactions.

  • Products of Reagent Homocoupling: For instance, in a Suzuki reaction, the boronic acid reagent can homocouple to form a biaryl byproduct.

  • Hydrodehalogenation Product: Replacement of the chlorine atom with a hydrogen atom.

Q2: I am seeing a significant amount of 5-Butyl-2-hydroxypyrimidine in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 5-Butyl-2-hydroxypyrimidine is a classic example of a competitive hydrolysis reaction. The C2 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack. If water or hydroxide ions are present in your reaction mixture, they can act as nucleophiles, displacing the chloride leaving group.

Causality: The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic. Water, although a weak nucleophile, can attack this activated position, especially at elevated temperatures or under basic conditions where the more potent nucleophile, hydroxide (OH-), is present.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Solvents should be distilled from an appropriate drying agent or high-purity anhydrous solvents should be used.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the introduction of atmospheric moisture.

  • Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge, which are less likely to promote hydrolysis.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway relative to the desired reaction with a stronger nucleophile.

Q3: My cross-coupling reaction is yielding a lot of homocoupled pyrimidine dimer. What are the primary reasons for this side product?

A3: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1] It involves the coupling of two molecules of your this compound.

Causality: The primary culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic intermediate.[1]

Prevention Strategies:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes or by subjecting the reaction mixture to several freeze-pump-thaw cycles.

  • Use of Pd(0) Catalysts: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or use a pre-catalyst that efficiently generates the active Pd(0) species in situ.[1]

  • Additives: In some cases, the addition of radical scavengers or specific ligands can suppress homocoupling.

  • Reaction Conditions: Optimizing the reaction temperature and time can also minimize the formation of this byproduct. Slower reaction kinetics of the desired cross-coupling can provide more time for the homocoupling side reaction to occur.[1]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles

Problem: You are attempting to synthesize a 2-amino-5-butylpyrimidine derivative via SNAr, but the yield is consistently low, and you observe unreacted starting material and the hydrolysis byproduct.

Troubleshooting Steps:

  • Assess Nucleophile Strength: Primary and secondary amines are generally good nucleophiles for this reaction. However, highly sterically hindered amines or weakly basic aromatic amines may react slowly.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.

  • Base Selection: The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often necessary to neutralize the HCl generated during the reaction. An excess of the amine nucleophile can also serve as the base.

  • Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote the formation of the hydrolysis byproduct if trace water is present. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

Workflow for Optimizing SNAr with Amines

sn_ar_optimization cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting & Optimization cluster_outcome Desired Outcome start This compound + Amine low_yield Low Yield? start->low_yield check_conditions Verify Anhydrous Conditions low_yield->check_conditions Yes high_yield High Yield of 2-Amino-5-butylpyrimidine low_yield->high_yield No optimize_base Optimize Base (e.g., K₂CO₃, DIPEA) check_conditions->optimize_base optimize_solvent Optimize Solvent (e.g., DMF, DMSO) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->high_yield suzuki_side_products cluster_desired Desired Reaction cluster_side Side Reactions A This compound P Desired Product: 5-Butyl-2-arylpyrimidine A->P S1 Homocoupling: (5-Butyl-pyrimidin-2-yl)₂ A->S1 O₂ S3 Hydrolysis: 5-Butyl-2-hydroxypyrimidine A->S3 H₂O S4 Hydrodehalogenation: 5-Butylpyrimidine A->S4 H⁺ source B Ar-B(OH)₂ B->P S2 Homocoupling: Ar-Ar B->S2 O₂ Cat Pd(0) Catalyst Cat->P Base Base Base->P

References

Technical Support Center: Enhancing Yields in Cross-Coupling Reactions of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. Pyrimidine cores are prevalent in a vast array of bioactive molecules and pharmaceuticals, making their efficient functionalization a critical task in modern synthesis.[1]

2-Chloropyrimidines, while being attractive building blocks due to their commercial availability and the electron-deficient nature of the pyrimidine ring that activates the C-Cl bond, often present unique challenges in achieving high reaction yields.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and maximize the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a 2-chloropyrimidine is sluggish or failing completely. What are the most likely causes?

A1: Low or no conversion in the cross-coupling of 2-chloropyrimidines is a common issue. The primary culprits often include:

  • Inefficient Oxidative Addition: The C-Cl bond, although activated by the electron-deficient pyrimidine ring, is inherently stronger than C-Br or C-I bonds.[3][4] This makes the oxidative addition of the palladium catalyst to the 2-chloropyrimidine, often the rate-limiting step, a significant hurdle.[5]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[6] This is a major deactivation pathway for heteroaromatic substrates.

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for activating the C-Cl bond.[5] Bulky, electron-rich ligands are often required to promote efficient oxidative addition and stabilize the active catalytic species.[6]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome by influencing catalyst activity, substrate solubility, and the rate of key steps in the catalytic cycle.[2][7]

Q2: I'm observing significant formation of side products. What are the most common side reactions and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling. Key among them are:

  • Protodeboronation: In Suzuki couplings, this is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[7] This is often exacerbated by high temperatures and certain bases.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, effectively reducing your starting material. This can occur when the reductive elimination of the desired product is slow.[5]

  • Homocoupling: The reaction of two molecules of your coupling partner (e.g., two boronic acid molecules in a Suzuki reaction) can occur, reducing the amount available for the desired cross-coupling.

To minimize these, ensure you are using high-purity reagents, an inert atmosphere to prevent catalyst oxidation, and optimized reaction conditions (temperature, concentration, and reaction time).

Q3: Can I use the same conditions for coupling at the 2-position of a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) as I would for a monochlorinated pyrimidine?

A3: Not necessarily. In di- or poly-halogenated pyrimidines, the reactivity of each position is different. Generally, the C4 and C6 positions are more reactive than the C2 position in both palladium-catalyzed couplings and nucleophilic aromatic substitution (SNAr) reactions.[8] Achieving selectivity for the C2 position often requires careful catalyst and ligand selection.[1][9] For instance, certain N-heterocyclic carbene (NHC) ligands have been shown to favor C2-selectivity in C-S coupling reactions.[1][9]

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the coupling of 2-chloropyrimidines can be challenging.

Problem: Low to no yield of the desired biarylpyrimidine.

Q: I've set up a Suzuki coupling with my 2-chloropyrimidine, but I'm seeing very little product. Where should I start troubleshooting?

A: A systematic approach is key. The catalyst system (palladium source and ligand), base, and solvent are all critical and interconnected.

  • The Catalyst and Ligand are Paramount: For less reactive aryl chlorides, the choice of catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ can be effective, but more robust systems are often needed.[10]

    • Recommendation: Screen a panel of catalysts and ligands. Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points.[6]

  • Base Selection is Crucial: The base plays a key role in the transmetalation step. Its strength, solubility, and potential to cause side reactions like protodeboronation must be considered.

    • Recommendation: If you are using a common base like K₂CO₃ and seeing poor results, consider screening other bases. K₃PO₄ is often a good alternative, and in some cases, stronger bases like Cs₂CO₃ may be beneficial.[3][11]

  • Solvent System Optimization: The solvent must solubilize all reaction components and can influence the activity of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, THF/H₂O) is commonly used to dissolve both the organic substrates and the inorganic base.[2][12] The ratio of the solvent mixture can also be optimized.

Data Presentation: Optimizing Suzuki Coupling Components for 2,4-Dichloropyrimidine

CatalystLigandBaseSolventYield (%)Source
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O (2:1)80[2]
Pd(OAc)₂-K₂CO₃1,4-Dioxane/H₂O (2:1)<5[2]
Pd₂(dba)₃-K₂CO₃1,4-Dioxane/H₂O (2:1)<5[10]
Pd₂(dba)₃·CHCl₃-K₂CO₃1,4-Dioxane/H₂O (2:1)35[10]

Q: My boronic acid seems to be decomposing. How can I prevent this?

A: Protodeboronation is a common issue with boronic acids, especially heteroaryl boronic acids.

  • Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade upon storage.[7]

  • Consider Boronic Esters: Pinacol esters or MIDA esters of boronic acids are often more stable and can be used as alternatives.

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. A well-chosen base can also mitigate this side reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[12]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-Ar' Transmetalation Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(L)n-Ar'->Ar-Ar' Ar-X 2-Chloropyrimidine Ar-X->Ar-Pd(II)(L)n-X Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)(L)n-Ar' Base Base Base->Ar-Pd(II)(L)n-Ar' X-B(OR)2 Boron Waste

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The electron-deficient nature of the 2-chloropyrimidine ring can make it susceptible to nucleophilic aromatic substitution (SNAr), which can compete with the palladium-catalyzed pathway.[13]

Problem: Low yield and/or competing SNAr.

Q: My Buchwald-Hartwig amination of a 2-chloropyrimidine is giving low yields. How can I improve it?

A: Similar to the Suzuki coupling, the catalyst system is critical. The oxidative addition of the C-Cl bond is often the rate-limiting step.[5]

  • Use a Highly Active Catalyst System:

    • Palladium Source: Pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species than sources like Pd(OAc)₂.[5]

    • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating C-Cl bonds.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[5] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[5]

  • Temperature Control: These reactions often require elevated temperatures (80-110 °C) to facilitate the difficult oxidative addition.[5]

Q: How can I favor the Buchwald-Hartwig pathway over a direct SNAr reaction?

A: The high reactivity of 2-chloropyrimidines towards nucleophilic attack can lead to catalyst-free SNAr.[13]

  • Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature than the palladium-catalyzed pathway. Running the reaction at the lowest possible temperature that still allows for catalytic turnover can favor the desired reaction.

  • Less Nucleophilic Amines: For highly nucleophilic amines, the SNAr pathway can be significant. In some cases, using a less nucleophilic amine or protecting the amine may be necessary. For certain amines, the reaction can proceed efficiently without a catalyst.[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidines

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).[12]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add the 2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[12]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.[12]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Diagram: Troubleshooting Buchwald-Hartwig vs. SNAr

Buchwald_vs_SNAr Start Low Yield in Amination of 2-Chloropyrimidine Check_Catalyst Is the Catalyst System Highly Active? Start->Check_Catalyst Optimize_Catalyst Screen Pre-catalysts (e.g., G3/G4) and Bulky Ligands (e.g., RuPhos) Check_Catalyst->Optimize_Catalyst No Check_SNAr Is S_NAr a Significant Side Reaction? Check_Catalyst->Check_SNAr Yes Optimize_Catalyst->Check_SNAr Lower_Temp Lower Reaction Temperature Check_SNAr->Lower_Temp Yes Successful_Coupling Improved Yield of 2-Aminopyrimidine Check_SNAr->Successful_Coupling No Consider_No_Catalyst For Highly Nucleophilic Amines, Consider Catalyst-Free Conditions Lower_Temp->Consider_No_Catalyst Lower_Temp->Successful_Coupling

Caption: Decision tree for troubleshooting low yields in the amination of 2-chloropyrimidines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but can be sensitive to reaction conditions.

Problem: Low yield of the desired 2-alkynylpyrimidine.

Q: My Sonogashira reaction with a 2-chloropyrimidine is not working well. What are the key parameters to optimize?

A: The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst.

  • Catalyst System: Pd(PPh₃)₄ is a commonly used catalyst for this reaction, often in combination with CuI as a co-catalyst.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent as well.[4][12]

  • Solvent: If a co-solvent is needed, anhydrous THF or DMF are common choices.[12]

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Chloropyrimidines

  • Preparation: In a reaction flask under an inert atmosphere, add the 2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[12]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[12]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.[12]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[12]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for Selective C2-Position Coupling in Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for selective C2-position coupling in pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of the pyrimidine core. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Challenge of C2-Selectivity

The pyrimidine scaffold is a cornerstone in pharmaceuticals and agrochemicals.[1] Consequently, the ability to selectively functionalize this heterocycle is of paramount importance. Historically, cross-coupling and nucleophilic aromatic substitution (SNAr) reactions on dihalopyrimidines, such as 2,4-dichloropyrimidine, have predominantly favored reaction at the C4 position.[2][3] This inherent reactivity has posed a significant challenge for the synthesis of C2-substituted pyrimidine derivatives. This guide will explore catalyst systems and strategies to overcome this challenge and achieve the desired C2-selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during attempts at selective C2-position coupling of pyrimidines. Each issue is presented in a question-and-answer format, providing a systematic approach to troubleshooting.

Question 1: My reaction is yielding the C4-coupled product as the major isomer, with little to no C2-selectivity. What is the likely cause and how can I fix it?

Answer:

This is the most common challenge in pyrimidine coupling reactions. The C4 position is often kinetically and thermodynamically favored for nucleophilic attack and in many standard cross-coupling reactions.[2] To invert this selectivity, a catalyst-controlled strategy is necessary.

Root Causes and Corrective Actions:

  • Inappropriate Ligand Choice: Standard phosphine ligands often favor C4-coupling. The key to achieving C2-selectivity frequently lies in the use of sterically bulky ligands that can discriminate between the two positions.

    • Solution: Employ bulky N-heterocyclic carbene (NHC) ligands. Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) have been shown to be effective in promoting C2-selectivity in palladium-catalyzed C-S couplings of 2,4-dichloropyrimidines.[3][4][5] The steric hindrance of these ligands appears to disfavor approach to the more accessible C4 position, thereby favoring the C2 position.

  • Competing SNAr Pathway: A competing uncatalyzed SNAr reaction can lead to the formation of the C4-product, especially with highly nucleophilic reagents or at elevated temperatures.[3][4][5]

    • Solution: The choice of palladium precatalyst is critical. Certain Pd(II) precatalysts supported by bulky NHC ligands can outcompete the C4-selective SNAr pathway.[3][4][5] Additionally, carefully controlling the reaction temperature can help to minimize the uncatalyzed background reaction. For instance, with electron-deficient thiophenols, a competing SNAr reaction may be more pronounced.[2]

  • Reaction Conditions Favoring C4-Coupling: The choice of solvent and base can also influence regioselectivity.

    • Solution: A systematic screen of reaction parameters is recommended. Nonpolar solvents may favor a three-centered mechanism for oxidative addition, which can be biased towards C4 selectivity, whereas polar solvents might promote a more polar displacement mechanism that could favor C2.[6]

Question 2: I am observing low to no conversion of my pyrimidine starting material. What are the potential reasons for this inactivity?

Answer:

Low reactivity can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Root Causes and Corrective Actions:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[7][8]

    • Solution: The use of bulky ligands, as mentioned previously, can shield the metal center and prevent strong coordination with the pyrimidine nitrogen.[7] Ensuring strictly anaerobic and anhydrous conditions is also crucial to prevent oxidation of the active Pd(0) species to inactive Pd(II) and to avoid hydrolysis of reagents.[7] The formation of palladium black, an inactive aggregated form of palladium, can be minimized by maintaining an appropriate ligand-to-metal ratio and avoiding excessively high temperatures.[7]

  • Inappropriate Precatalyst or Catalyst System: Not all palladium sources are equally effective.

    • Solution: For C2-selective C-S coupling, specific Pd(II) precatalysts with bulky NHC ligands have shown unique reactivity.[4][5] For other couplings like C-H arylation, a Pd(OAc)₂/phosphine system or other specialized catalysts might be necessary.[9][10] It is essential to consult literature precedents for similar transformations.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical parameters that must be optimized.

    • Solution: A systematic optimization of these parameters is crucial. For example, in direct C-H arylation of thieno[3,2-d]pyrimidines, varying the base (e.g., K₂CO₃ vs. KOAc), solvent, and temperature was key to achieving good yields.[9][10]

Question 3: My C-H activation/arylation at the C2-position is inefficient. How can I improve the yield and selectivity?

Answer:

Direct C-H activation is an attractive strategy, but it comes with its own set of challenges, primarily related to the inherent reactivity of the C-H bonds.

Root Causes and Corrective Actions:

  • Poor Directing Group Ability: For C-H arylations that rely on a directing group, the pyrimidine nitrogen itself can act as a director. However, its effectiveness can be substrate-dependent.

    • Solution: In some cases, the pyrimidine nitrogen can effectively direct arylation to the ortho-position of a C2-aryl substituent.[11] If direct C-H activation on the pyrimidine ring itself is desired, the electronic nature of the ring is a key factor. Electron-withdrawing groups can increase the acidity of C-H bonds, potentially facilitating their activation.[12]

  • Inefficient Catalyst System: The choice of catalyst is paramount for successful C-H activation.

    • Solution: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst for C-H arylation.[9][10] The addition of co-catalysts or specific ligands can be beneficial. For instance, a Pd(II) catalyst with a Cu(I) co-catalyst has been used for C-H arylation at the C2 position of pyrimidin-4-ones.[1] In other systems, phosphine ligands like PCy₃ have been found to be effective in Hiyama cross-couplings of pyrimidin-2-yl tosylates.[13]

  • Harsh Reaction Conditions Leading to Decomposition: High temperatures required for C-H activation can sometimes lead to substrate or product degradation.

    • Solution: The use of photoredox catalysis can enable C-H arylation under milder conditions.[11] This approach can be compatible with a wider range of functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different positions on the pyrimidine ring in cross-coupling reactions?

The general reactivity order for multihalogenated pyrimidines in both cross-coupling and SNAr reactions is C4 > C2 > C5.[2] This is why achieving C2-selectivity often requires overcoming this inherent preference.

Q2: Are there any metal-free methods for selective C2-functionalization?

Yes, metal-free approaches for C-H functionalization are an active area of research. These methods often involve Minisci-type radical reactions or the use of phosphonium intermediates to achieve functionalization under milder and more sustainable conditions.[14] For C2-selective amination, a method involving the formation of pyrimidinyl iminium salt intermediates has been developed, which does not rely on transition metals.[15][16][17]

Q3: How do I choose the right palladium precatalyst for C2-selective coupling?

The choice of precatalyst is highly dependent on the specific transformation. For C2-selective C-S coupling of 2,4-dichloropyrimidines, Pd(II) precatalysts supported by bulky NHC ligands have been shown to be uniquely effective.[3][4][5] In contrast, for Hiyama couplings of pyrimidin-2-yl tosylates, a simple catalyst system of PdCl₂ with a PCy₃ ligand was found to be optimal.[13] It is always advisable to consult recent literature for the most relevant and successful catalyst systems for your specific reaction.

Q4: Can I use directing groups to enforce C2-selectivity in C-H activation?

While the pyrimidine nitrogen can act as a directing group, its influence typically directs functionalization to adjacent positions on substituents rather than the pyrimidine ring itself. For instance, a C2-aryl group can be arylated at its ortho position directed by the pyrimidine nitrogen.[11] Achieving direct C-H activation at the C2 position of the pyrimidine ring itself often relies more on the inherent electronic properties of the ring and the specific catalyst system rather than a removable directing group.

Q5: What is the role of a co-catalyst, like Cu(I), in some C2-arylation reactions?

In some palladium-catalyzed C-H activation reactions, a co-catalyst can play a crucial role. For example, in the C-H arylation of pyrimidin-4-ones, Cu(I) is used as a co-catalyst with a Pd(II) catalyst.[1] The exact role of the co-catalyst can vary, but it may be involved in facilitating the C-H activation step, re-oxidation of the palladium catalyst, or preventing catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dichloropyrimidine

This protocol is a generalized representation based on literature reports and should be optimized for specific substrates.[4][5]

  • Reaction Setup: In a nitrogen-filled glovebox, add the 2,4-dichloropyrimidine (1.0 equiv.), the desired thiol (1.1 equiv.), a suitable base (e.g., a non-nucleophilic base like 1,1,3,3-tetramethylguanidine), the palladium precatalyst (e.g., a Pd(II) precatalyst with a bulky NHC ligand, 2-5 mol%), and anhydrous solvent (e.g., toluene or dioxane) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C2-thioether pyrimidine.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines

Catalyst SystemLigandC2:C4 SelectivityReference
Pd(II) PrecatalystBulky NHC (e.g., IPr, SIPr)High C2-selectivity[3][4][5]
Pd(0) or Pd(II) PrecatalystStandard Phosphine LigandsPredominantly C4-selectivity[2]

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting Poor C2-Selectivity

troubleshooting_workflow start Poor C2-Selectivity (Major C4-Product) ligand Is a bulky NHC ligand (e.g., IPr, SIPr) being used? start->ligand snar Is there evidence of a competing SNAr reaction? ligand->snar Yes use_nhc Action: Switch to a bulky NHC ligand. ligand->use_nhc No conditions Have reaction conditions (solvent, base, temp.) been optimized? snar->conditions No optimize_catalyst Action: Screen different Pd(II) precatalysts. Consider lowering temperature. snar->optimize_catalyst Yes screen_conditions Action: Systematically screen solvents, bases, and temperatures. conditions->screen_conditions No end Improved C2-Selectivity conditions->end Yes use_nhc->ligand optimize_catalyst->snar screen_conditions->conditions

Caption: Troubleshooting workflow for poor C2-selectivity.

Diagram 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n oa_complex [R-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition (R-X) transmetal_complex [R-Pd(II)(R')L_n] oa_complex->transmetal_complex Transmetalation (R'-M) transmetal_complex->pd0 Reductive Elimination (R-R') r_x R-X (Pyrimidine-X) r_m R'-M (Coupling Partner) r_r R-R' (Product)

Caption: Generalized palladium cross-coupling cycle.

References

Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of catalyst deactivation in pyrimidine coupling reactions. Pyrimidine moieties are central to numerous pharmaceuticals and functional materials, making their efficient synthesis via cross-coupling reactions paramount. However, the inherent electronic nature of the pyrimidine ring often leads to catalyst inhibition and deactivation, posing a significant hurdle to achieving high yields and reaction efficiency.[1] This resource offers field-proven insights and actionable protocols to diagnose, mitigate, and overcome these challenges.

Understanding the Root Causes of Catalyst Deactivation

Catalyst deactivation in pyrimidine coupling reactions is a multifaceted issue stemming from several primary mechanisms. A thorough understanding of these pathways is the first step toward effective troubleshooting.

Catalyst Poisoning

Catalyst poisoning occurs when impurities or even the substrate/product itself strongly coordinate to the active metal center, rendering it catalytically inactive.[2][3] In the context of pyrimidine couplings, the nitrogen atoms within the pyrimidine ring are notorious for acting as catalyst poisons.[4]

  • Pyridine-Type Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that disrupt the catalytic cycle.[1][4]

  • Impurities: Trace impurities in starting materials, reagents, or solvents, such as sulfur, silicon, or other nitrogen-containing heterocycles, can act as potent catalyst poisons.[3][5][6]

Catalyst Decomposition and Agglomeration

The active catalytic species, typically a Pd(0) complex, can be unstable under reaction conditions, leading to decomposition and the formation of inactive palladium black.[3][4]

  • Thermal Degradation: High reaction temperatures can accelerate the decomposition of the catalyst, especially if the ligand framework is not robust enough to stabilize the metal center.[4]

  • Ligand Dissociation: Weakly coordinating ligands can dissociate from the palladium center, leaving it exposed and prone to aggregation into inactive palladium nanoparticles (palladium black).[7]

  • Oxidation: The presence of oxygen can oxidize the active Pd(0) species to inactive Pd(II), leading to the formation of palladium black.[4][8]

Ligand Degradation

The ligands that are crucial for stabilizing the catalyst and facilitating the reaction can themselves degrade under harsh reaction conditions. Phosphine-based ligands, for example, are susceptible to oxidation.[7][8]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues you might encounter, their probable causes related to catalyst deactivation, and recommended solutions.

Issue 1: My reaction is sluggish or has stalled completely, with starting materials remaining.

Possible Cause A: Catalyst Poisoning by the Pyrimidine Substrate.

  • Why it happens: The nitrogen atoms of the pyrimidine ring are coordinating to the palladium center, inhibiting its catalytic activity.[1][4] This is particularly problematic with electron-rich pyrimidines.

  • Troubleshooting Steps:

    • Ligand Modification: Switch to bulkier, more electron-rich ligands. Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium, discouraging coordination of the pyrimidine nitrogen.[4][9][10]

    • Increase Ligand Loading: For phosphine ligands, increasing the ligand-to-palladium ratio (e.g., from 1:1 to 4:1) can help prevent the pyrimidine from displacing the ligand.[8]

    • Use a Pre-catalyst: Modern palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed for the efficient generation of the active LPd(0) species and can be more robust.[11]

Possible Cause B: Inefficient Oxidative Addition.

  • Why it happens: The carbon-halogen bond of the pyrimidine halide may be too strong for the catalyst to break efficiently, which is often the rate-limiting step in the catalytic cycle.[4][12] This is a common issue with aryl chlorides.[13]

  • Troubleshooting Steps:

    • Switch Halide: If possible, use a more reactive pyrimidine halide. The general reactivity trend is I > Br > OTf >> Cl.[8]

    • Optimize Ligand: Employ highly active, electron-rich ligands that are known to facilitate the oxidative addition of challenging substrates.[4][10]

    • Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition. However, be mindful of potential catalyst decomposition at higher temperatures.[4]

Issue 2: My reaction mixture has turned black, and I'm observing the formation of a precipitate.

This is a classic sign of palladium black formation, indicating catalyst decomposition. [4]

  • Why it happens: The active Pd(0) catalyst is aggregating into inactive elemental palladium.[3]

  • Preventative Measures:

    • Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen is a common culprit in the oxidation of Pd(0) to palladium black.[4][8]

    • Use Stabilizing Ligands: Employ bulky, electron-donating ligands that effectively shield the palladium center and prevent aggregation.[4][9]

    • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition.[4]

    • Check Reagent Purity: Impurities in your starting materials or solvents can initiate catalyst decomposition.[3]

Issue 3: I'm observing significant homocoupling of my boronic acid/ester.
  • Why it happens: This side reaction is often promoted by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8]

  • Mitigation Strategies:

    • Rigorous Degassing: As with preventing palladium black, ensuring an oxygen-free environment is critical to suppress homocoupling.[8]

    • Use a Milder Base: A very strong base can sometimes promote homocoupling. Screening different bases may be beneficial.

    • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that may contribute to homocoupling.[14]

Proactive Strategies and Preventative Measures (FAQs)

Q1: What are the best practices for setting up a pyrimidine coupling reaction to avoid catalyst deactivation from the start?

A1:

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents.[8] Ensure your pyrimidine substrate and coupling partner are free of impurities, especially those containing sulfur or other potential catalyst poisons.[5]

  • Inert Atmosphere: Always perform reactions under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Proper Catalyst Handling: Store and handle air- and moisture-sensitive catalysts and ligands in a glovebox or under an inert atmosphere.[8]

  • Optimal Ligand-to-Metal Ratio: For many phosphine ligands, a ratio of 1:1 to 4:1 (ligand:palladium) is recommended to ensure the metal center remains stabilized.[8]

  • Choice of Base: The base is crucial and its choice can be substrate-dependent.[1] For base-sensitive substrates, weaker bases may be necessary.[11] The solubility of the base can also impact the reaction rate.[15]

Q2: How do I choose the right ligand for a challenging pyrimidine coupling?

A2: The choice of ligand is critical.[1][9] For pyrimidine couplings, which are often challenging, consider the following:

  • Steric Bulk: Bulky ligands can prevent the pyrimidine nitrogen from coordinating to the palladium and also promote the final reductive elimination step.[16]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[10]

  • Ligand Screening: It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination. Start with well-established, robust ligands like those from the Buchwald or Josiphos families.[4]

Q3: Can a deactivated catalyst be reactivated?

A3: In some cases, catalyst reactivation is possible, though prevention is always the better strategy.

  • For Pd(0) to Pd(II) Oxidation: If deactivation is due to the oxidation of the active Pd(0) species, the addition of a re-reductant might be attempted, although this is not always effective in situ.

  • For Heterogeneous Catalysts: In some instances, deactivated heterogeneous palladium catalysts can be reactivated through specific washing procedures with basic or acidic solutions, followed by reduction.[17] For example, treatment with benzoquinone has been shown to reoxidize inactive Pd(0) to active Pd(II) in certain systems.[18][19]

Q4: What analytical techniques can I use to investigate catalyst deactivation?

A4: Several analytical techniques can provide insights into the cause of deactivation:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface and provide information about the oxidation state of the metal.[20][21]

  • Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) can identify foreign elements that may be poisoning the catalyst.[6][20]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): These methods can help characterize adsorbed species and coke deposits on the catalyst surface.[2][22]

  • Electron Microscopy (SEM/TEM): Can visualize the morphology of the catalyst and identify sintering or agglomeration of metal particles.[22]

Experimental Protocols and Data

Table 1: Common Ligands for Pyrimidine Coupling Reactions
LigandStructureKey FeaturesTypical Applications
XPhos
alt text
Bulky, electron-rich biaryl phosphine.General purpose for challenging C-N and C-C couplings.
SPhos
alt text
Similar to XPhos, highly active.Effective for a broad range of cross-coupling reactions.
RuPhos
alt text
Designed for C-N couplings, particularly with secondary amines.[23]Buchwald-Hartwig amination of challenging substrates.
PEPPSI™-IPr
alt text
Air- and moisture-stable Pd(II)-NHC pre-catalyst.Robust catalyst for various cross-couplings, including Suzuki.
Protocol 1: General Procedure for a Troubleshooting Screen

This protocol outlines a systematic approach to optimizing a failing pyrimidine coupling reaction.

  • Setup: In parallel reaction vials under an inert atmosphere, add the pyrimidine halide (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (2.0 equiv).

  • Solvent Addition: Add the degassed solvent to each vial.

  • Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst and various ligands. Add the appropriate amounts to each vial to screen different catalyst systems.

  • Reaction: Heat the reactions to the desired temperature and monitor by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion and yield for each set of conditions to identify the optimal catalyst, ligand, base, and solvent combination.

Visualizing Deactivation Pathways

Diagram 1: Key Catalyst Deactivation Pathways

DeactivationPathways cluster_legend Deactivation Mechanisms Active_Catalyst Active LPd(0) Catalyst Inactive_Complex Inactive Pyrimidine-Pd Complex (Poisoning) Active_Catalyst->Inactive_Complex Pyrimidine Coordination Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black Ligand Dissociation/ High Temperature Oxidized_Catalyst Inactive L₂Pd(II)X₂ Active_Catalyst->Oxidized_Catalyst Oxygen Degraded_Ligand Degraded Ligand

Caption: Major pathways for palladium catalyst deactivation in pyrimidine couplings.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

TroubleshootingWorkflow Start Reaction Fails/ Low Yield Check_Inertness Verify Inert Atmosphere & Reagent Purity Start->Check_Inertness Ligand_Screen Screen Bulky, Electron-Rich Ligands Check_Inertness->Ligand_Screen If OK Base_Solvent_Screen Screen Different Bases & Solvents Ligand_Screen->Base_Solvent_Screen Temp_Opt Optimize Temperature Base_Solvent_Screen->Temp_Opt Success Successful Reaction Temp_Opt->Success

Caption: A systematic workflow for troubleshooting failed pyrimidine coupling reactions.

Conclusion

Overcoming catalyst deactivation in pyrimidine coupling reactions requires a systematic and informed approach. By understanding the fundamental deactivation mechanisms—poisoning, decomposition, and ligand degradation—researchers can effectively diagnose and address issues as they arise. The proactive implementation of best practices, including the use of high-purity reagents, rigorous inert techniques, and the careful selection of robust ligands and pre-catalysts, is paramount to achieving success. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations in your research and development endeavors.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the Suzuki-Miyaura coupling of 5-butyl-2-chloropyrimidine. The objective is to offer not only practical solutions to common low-yield issues but also the fundamental scientific reasoning behind these troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the Suzuki coupling of this compound.

Q1: Why is my conversion of this compound unexpectedly low?

Low conversion is a frequent issue, often stemming from the challenging nature of the substrate. 2-Chloropyrimidines are electron-deficient, which can make the initial oxidative addition step of the catalytic cycle sluggish.[1][2] Other common causes include catalyst deactivation, use of a base that is too weak, or suboptimal reaction temperatures.[3]

Q2: I'm observing a significant amount of boronic acid homocoupling. What is the cause?

The formation of a biaryl byproduct from the boronic acid partner, known as homocoupling, typically points to issues with the catalytic cycle's timing. If the oxidative addition of the this compound is slow, it allows for side reactions of the boronic acid to occur. This is often exacerbated by the presence of oxygen, so ensuring the reaction is thoroughly deoxygenated is crucial.[3][4]

Q3: How can I prevent the decomposition of my boronic acid starting material?

Boronic acids can be susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5][6] This is particularly prevalent under basic conditions, in the presence of water, and at elevated temperatures.[5][7] To mitigate this, consider using anhydrous solvents, a milder base, or switching to a more stable boronic ester, such as a pinacol ester.[8][9][10]

Q4: What is the recommended palladium catalyst and ligand for this coupling?

For electron-deficient heteroaryl chlorides like 2-chloropyrimidines, the catalyst system is critical.[11] Standard catalysts may be ineffective.[1] Highly active systems often employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have proven to be very effective for Suzuki-Miyaura reactions involving heteroaryl chlorides.[12][13][14] These ligands facilitate the challenging oxidative addition step and help to stabilize the active palladium catalyst.[15]

Part 2: In-Depth Troubleshooting and Optimization Strategies

Catalyst and Ligand System: The Heart of the Reaction

The selection of the palladium source and the phosphine ligand is the most critical factor for a successful Suzuki coupling with an electron-deficient substrate like this compound.

Common Issues & Solutions:

  • Problem: The reaction shows little to no catalytic activity.

    • Underlying Cause: The phosphine ligand may not be electron-rich enough to facilitate the oxidative addition of the C-Cl bond to the palladium center.

    • Recommended Action: A screening of different ligands is advisable. Start with bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos, which are known to be effective for these types of substrates.[12][14]

  • Problem: The reaction mixture turns black, indicating catalyst decomposition (palladium black formation).

    • Underlying Cause: This suggests that the active Pd(0) species is not stable under the reaction conditions. This can be due to a ligand that does not provide enough steric protection or a reaction temperature that is too high.

    • Recommended Action: Switch to a sterically bulkier ligand. Also, consider lowering the reaction temperature and compensating with a longer reaction time.

Experimental Protocol: Ligand Screening

  • In a glovebox or under an inert atmosphere, prepare an array of reaction vials.

  • To each vial, add this compound (1.0 equiv.), the boronic acid partner (1.2–1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (2-4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF).

  • Seal the vials and place them in a temperature-controlled heating block (e.g., 80–110 °C).

  • Monitor the reaction progress by LC-MS or GC-MS at set time points.

Table 1: Recommended Catalyst & Ligand Combinations

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos1–3High activity for heteroaryl chlorides.[13][15]
Pd(OAc)₂XPhos1–3Excellent for challenging and sterically hindered couplings.[12][14]
PdCl₂(dppf)dppf2–5A good general-purpose system, but may be less effective for chlorides.[3]

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Aryl-Cl PdII_Aryl Aryl-Pd(II)-Cl(L₂) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Aryl'-B(OR)₂ / Base PdII_Biaryl Aryl-Pd(II)-Aryl'(L₂) Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Aryl-Aryl' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Base and Solvent

The base is essential for activating the boronic acid for transmetalation, while the solvent must solubilize all reaction components.

Common Issues & Solutions:

  • Problem: The reaction stalls before completion.

    • Underlying Cause: The base may be too weak or poorly soluble in the solvent system.

    • Recommended Action: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane or THF, often with a small amount of water, are commonly used.[3][16]

  • Problem: Significant protodeboronation of the boronic acid is observed.

    • Underlying Cause: This side reaction is often promoted by strong bases and the presence of water, especially at high temperatures.[5][7]

    • Recommended Action: Use a milder base (e.g., K₂CO₃) or consider running the reaction under anhydrous conditions.[6] Using a more stable boronic ester derivative can also prevent this issue.[8][9]

Table 2: Common Base and Solvent Systems

BaseSolvent SystemTypical Temperature (°C)Comments
K₂CO₃1,4-Dioxane / H₂O80–100A good starting point, but may not be strong enough.[17]
K₃PO₄Toluene or THF80–110A stronger, versatile base suitable for many systems.[3]
Cs₂CO₃1,4-Dioxane80–100A very strong base, often effective for difficult couplings.
Reagent Quality and Reaction Setup

The purity of all reagents and the integrity of the reaction atmosphere are non-negotiable for reproducible results.

Common Issues & Solutions:

  • Problem: Inconsistent yields between different reaction batches.

    • Underlying Cause: The quality of the boronic acid can vary. Boronic acids can form anhydrides (boroxines) upon storage, which can affect their reactivity.

    • Recommended Action: Use high-purity boronic acids from a reliable source. If boroxine formation is suspected, the boronic acid can sometimes be reconstituted by dissolving it in a suitable solvent with a small amount of water before use.

  • Problem: The reaction fails to initiate, or the yield is very low.

    • Underlying Cause: The Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of the solvent and reaction vessel can lead to oxidation and deactivation of the catalyst.

    • Recommended Action: Employ rigorous inert atmosphere techniques.[18] This involves several cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas like argon or nitrogen. Use solvents that have been degassed by sparging with an inert gas.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Suzuki start Low Yield of 5-Butyl-2-arylpyrimidine check_sm High Starting Material Remaining? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts No optimize_catalyst Screen Ligands (SPhos, XPhos) check_sm->optimize_catalyst Yes homocoupling Homocoupling of Boronic Acid? check_byproducts->homocoupling Yes protodeboronation Protodeboronation of Boronic Acid? check_byproducts->protodeboronation No degas Improve Degassing Procedure homocoupling->degas use_boronic_ester Switch to Boronic Pinacol Ester protodeboronation->use_boronic_ester Yes change_base_solvent Use Stronger Base (K₃PO₄, Cs₂CO₃) Optimize Solvent optimize_catalyst->change_base_solvent increase_temp Increase Temperature change_base_solvent->increase_temp milder_conditions Use Milder Base (K₂CO₃) Lower Temperature use_boronic_ester->milder_conditions

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

By systematically evaluating and optimizing these key parameters, researchers can overcome the challenges associated with the Suzuki coupling of this compound and achieve reliable, high-yielding results.

References

Managing decomposition of starting materials in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a specific focus on managing the decomposition of starting materials. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems encountered during pyrimidine synthesis, offering explanations for their causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Pyrimidine with Significant Byproduct Formation in the Biginelli Reaction

Question: My Biginelli reaction is producing a low yield of the target dihydropyrimidinone (DHPM), and I'm observing a significant amount of a fluorescent byproduct. What is happening and how can I fix it?

Answer:

The most common cause of this issue is the thermal decomposition of urea , a key starting material. At elevated temperatures, urea can decompose into ammonia (NH₃) and isocyanic acid (HNCO).[1][2] The ammonia generated can then participate in a competing reaction, the Hantzsch dihydropyridine synthesis, which also involves the aldehyde and β-ketoester, leading to the formation of a fluorescent 1,4-dihydropyridine (DHP) byproduct.[3][4]

Causality and Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. To minimize this side reaction, it is crucial to maintain a lower and controlled reaction temperature.[3][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to find the optimal balance between reaction rate and byproduct formation.[3]

  • Order of Reagent Addition: Adding urea last to the reaction mixture can sometimes minimize its decomposition into ammonia before the desired reaction begins.[3][4]

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired Biginelli reaction.[3][4]

Issue 2: Formation of N-Acylurea Byproducts Complicating Purification

Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer:

N-acylureas can form as byproducts in the Biginelli reaction through a competing pathway involving the β-ketoester and urea.[3][4] These byproducts often co-crystallize with the desired dihydropyrimidinone (DHPM) product, making purification challenging.

Identification and Prevention:

  • Characterization: The presence of N-acylureas can be confirmed using spectroscopic methods. Look for characteristic signals in ¹H and ¹³C NMR spectroscopy and confirm the molecular weight by mass spectrometry.[4]

  • Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas. The choice of catalyst can also play a role in minimizing this side reaction.[4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[3][4] Careful selection of the recrystallization solvent is crucial for successful separation.

Issue 3: Low Yield and Complex Byproduct Mixture in the Pinner Pyrimidine Synthesis

Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common pitfalls?

Answer:

The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[4][5] Several side reactions can occur, leading to low yields and a complex product mixture.

Common Side Reactions and Troubleshooting:

  • Amidine Hydrolysis: Amidines are susceptible to hydrolysis, especially under non-anhydrous conditions.[4] The presence of water can lead to the formation of unwanted amides and carboxylic acids.

    • Solution: Ensure strictly anhydrous conditions by using freshly distilled, dry solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6] Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[4]

  • Self-Condensation of the 1,3-Dicarbonyl Compound: 1,3-dicarbonyl compounds can undergo self-condensation, particularly in the presence of a base.[4]

    • Solution: The choice and stoichiometry of the base are critical. Use the appropriate amount of a suitable base, such as sodium ethoxide or potassium carbonate, to promote the desired cyclization while minimizing self-condensation.[4]

  • Incomplete Cyclization: The final cyclization step may not proceed to completion due to insufficient activation of the carbonyl group or steric hindrance.[4]

    • Solution: Adjusting the reaction temperature or using a stronger acid catalyst can sometimes drive the cyclization forward.[6]

Issue 4: Knoevenagel Condensation as a Competing Reaction

Question: I'm observing a significant amount of an α,β-unsaturated dicarbonyl compound in my reaction mixture, reducing the yield of the pyrimidine. What is causing this?

Answer:

This byproduct is likely the result of a Knoevenagel condensation between the aldehyde and the β-ketoester.[3] This reaction competes with the desired pyrimidine synthesis and can be a significant issue, especially with more reactive aldehydes and dicarbonyl compounds.

Mitigation Strategies:

  • Reaction Conditions: The choice of catalyst and solvent can influence the rate of the Knoevenagel condensation relative to the pyrimidine-forming reaction. Experimenting with different conditions may be necessary to favor the desired pathway.

  • Atwal Modification for Aliphatic Aldehydes: When using aliphatic aldehydes, which are more prone to side reactions, the "Atwal modification" can be effective. This involves pre-forming the enone intermediate to improve yields.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general troubleshooting workflow for managing starting material decomposition in pyrimidine synthesis.

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions cluster_validation Validation Start Low Yield / Byproduct Formation Cause1 Starting Material Decomposition (e.g., Urea, Amidine) Start->Cause1 Analyze Reaction Cause2 Competing Side Reactions (e.g., Hantzsch, Knoevenagel) Start->Cause2 Analyze Reaction Cause3 Suboptimal Reaction Conditions Start->Cause3 Analyze Reaction Sol1 Optimize Temperature & Reagent Addition Order Cause1->Sol1 Mitigate Sol2 Ensure Anhydrous Conditions & Reagent Purity Cause1->Sol2 Mitigate Cause2->Sol1 Suppress Sol3 Adjust Catalyst, Solvent, & Stoichiometry Cause2->Sol3 Suppress Cause3->Sol1 Optimize Cause3->Sol2 Optimize Cause3->Sol3 Optimize End Improved Yield & Purity Sol1->End Implement & Monitor Sol2->End Implement & Monitor Sol3->End Implement & Monitor

Caption: A general troubleshooting workflow for pyrimidine synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the stability and handling of starting materials for pyrimidine synthesis.

Q1: How can I ensure the purity of my starting materials? A1: Impurities in starting materials can significantly inhibit the reaction or lead to unwanted side products.[3][4] It is recommended to use high-purity reagents. If the purity is questionable, consider recrystallization or distillation of the starting materials before use. For sensitive reagents like amidines, it is best to use them freshly prepared or purchased from a reliable supplier.[4]

Q2: What are the ideal storage conditions for common pyrimidine synthesis starting materials? A2:

  • Urea and Thiourea: Store in a cool, dry place away from moisture.

  • 1,3-Dicarbonyl Compounds (e.g., Ethyl Acetoacetate): These are generally stable under ordinary conditions but should be stored in a tightly sealed container in a cool, dry place.[7]

  • Amidines: Amidines and their salts can be hygroscopic and should be stored in a desiccator under an inert atmosphere to prevent hydrolysis.[4]

Q3: Can I use thiourea instead of urea in the Biginelli reaction? A3: Yes, thiourea can be used in place of urea to synthesize the corresponding dihydropyrimidinethiones.[8] However, be aware that thiourea can also decompose at elevated temperatures, releasing gases like ammonia, hydrogen sulfide, and carbon disulfide, which may require appropriate safety precautions.[9]

Q4: What is the significance of the keto-enol tautomerism of ethyl acetoacetate in pyrimidine synthesis? A4: Ethyl acetoacetate exists as an equilibrium mixture of keto and enol forms.[10][11] The enol form is the nucleophilic species that attacks the electrophilic intermediate in the Biginelli reaction.[12] The stability of the enolate carbanion, due to resonance delocalization across the two carbonyl groups, is a key factor in its reactivity.[13] However, this reactivity also makes it susceptible to side reactions like the Knoevenagel condensation.

Decomposition Pathway of Urea

The thermal decomposition of urea is a critical factor to control in reactions like the Biginelli synthesis.

G Urea Urea (H₂N-CO-NH₂) Decomp Thermal Decomposition Urea->Decomp Heat DesiredReaction Biginelli Product (Dihydropyrimidinone) Urea->DesiredReaction Desired Pathway Products Ammonia (NH₃) + Isocyanic Acid (HNCO) Decomp->Products SideReaction Hantzsch Byproduct (Dihydropyridine) Products->SideReaction Reacts with Aldehyde & β-Ketoester

Caption: Simplified decomposition pathway of urea and its impact on the Biginelli reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction with Controlled Temperature

This protocol provides a general method for the Biginelli reaction, emphasizing temperature control to minimize byproduct formation.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)₃)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and β-ketoester in ethanol.

  • Add the catalyst to the mixture and stir.

  • Slowly add the urea to the reaction mixture.

  • Heat the reaction mixture to a controlled temperature (e.g., 60°C) and monitor the reaction progress by TLC.[3]

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[3]

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.[3]

  • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: General Procedure for the Pinner Synthesis under Anhydrous Conditions

This protocol outlines a general procedure for the Pinner synthesis, highlighting the importance of maintaining anhydrous conditions.

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide in ethanol) (10 mmol)

  • Anhydrous ethanol (30 mL)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add the 1,3-dicarbonyl compound and amidine hydrochloride to the flask with anhydrous ethanol.

  • Stir the mixture at room temperature.

  • Add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture under a nitrogen atmosphere.[3]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[3]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Section 4: Data Summary

Starting MaterialCommon Decomposition ProductsKey Side ReactionsRecommended Control Measures
Urea Ammonia (NH₃), Isocyanic Acid (HNCO)[1][2]Hantzsch dihydropyridine synthesis, N-acylurea formation[3][4]Temperature control, order of reagent addition[3][4]
Thiourea Ammonia (NH₃), Hydrogen Sulfide (H₂S), Carbon Disulfide (CS₂)[9]Similar to urea, with sulfur-containing byproductsTemperature control, proper ventilation
1,3-Dicarbonyls -Self-condensation, Knoevenagel condensation[3][4]Control of base stoichiometry, catalyst selection[4]
Amidines Amides, Carboxylic Acids (via hydrolysis)[4]-Strictly anhydrous conditions, use of inert atmosphere[4][6]

References

Technical Support Center: Scalable Synthesis and Purification of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the scalable synthesis and purification of 5-Butyl-2-chloropyrimidine. This document is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. We provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the challenges of this synthesis, ensuring high yield, purity, and safety.

Overview and Synthetic Strategy

This compound (C₈H₁₁ClN₂) is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive chlorine atom at the 2-position and a lipophilic butyl group at the 5-position, makes it a versatile precursor for creating more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

The primary challenge in its synthesis is achieving scalability while maintaining high purity and avoiding hazardous conditions. The most logical and industrially viable approach involves the chlorination of a 2-hydroxypyrimidine precursor. This strategy is well-documented for analogous compounds and offers a robust pathway.[3][4]

The proposed workflow involves two main stages: the synthesis of the intermediate, 5-Butyl-2-hydroxypyrimidine, followed by its chlorination to yield the final product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Chlorination & Purification A Starting Materials (e.g., Diethyl malonate, Butyraldehyde) B Ring Formation Reaction (Condensation) A->B Base-catalyzed condensation C 5-Butyl-2-hydroxypyrimidine (Intermediate) B->C Cyclization & Aromatization D Chlorination Reaction C->D Chlorinating Agent (e.g., POCl₃) E Crude this compound D->E Work-up & Solvent Removal F Purification (Extraction & Chromatography) E->F Impurity Removal G Final Product (>98% Purity) F->G H Quality Control (HPLC, GC, NMR) G->H Purity Verification G cluster_1 Troubleshooting P1: Low Conversion cluster_2 Troubleshooting P2: Byproducts cluster_3 Troubleshooting P3: Purification Issues Start Problem Encountered P1 Low or No Conversion in Chlorination Step Start->P1 P2 Multiple Byproducts Observed on TLC/HPLC Start->P2 P3 Difficulty Purifying Final Product Start->P3 S1a Check Reagent Quality: - POCl₃ degraded? - Base wet? P1->S1a S1b Increase Reaction Time or Temperature P1->S1b S1c Ensure Anhydrous Conditions P1->S1c S2a Identify Byproduct: - Hydrolysis product (polar)? - Over-reaction? P2->S2a S2b Refine Work-up: - Control quench temp - Ensure pH is neutral P2->S2b S2c Lower Reaction Temp to improve selectivity P2->S2c S3a Optimize Chromatography: - Adjust solvent polarity - Try different stationary phase P3->S3a S3b Consider Recrystallization if product is solid P3->S3b S3c Use Distillation if product is a liquid P3->S3c

References

Validation & Comparative

Analytical methods for purity assessment of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for Purity Assessment of 5-Butyl-2-chloropyrimidine

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the foundational pillar upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. This compound (CAS: 847227-37-6), a key building block in the synthesis of numerous bioactive molecules, is no exception. Its reactivity, centered on the pyrimidine core with a chlorine atom at the 2-position serving as an excellent leaving group and a butyl chain at the 5-position modulating lipophilicity, makes it a versatile synthetic intermediate.[1] However, the very synthesis that creates this valuable compound can also introduce a spectrum of impurities that must be rigorously identified and quantified.

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.

A robust analytical strategy begins with understanding what one is looking for. The synthesis of this compound, which may involve the chlorination of a 5-butyl-2-hydroxypyrimidine precursor with an agent like phosphorus oxychloride (POCl₃), can generate several classes of impurities.[1] Drawing parallels from the synthesis of similar halogenated pyrimidines, we can anticipate the following contaminants.[2]

  • Unreacted Starting Materials: Residual 5-butyl-2-hydroxypyrimidine.

  • Process-Related Impurities: Byproducts from side reactions, such as the formation of isomers or dimers.

  • Hydrolysis Products: Substitution of the reactive chlorine atom with a hydroxyl group if moisture is present during synthesis or storage.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

The following diagram illustrates the logical flow of how these impurities can arise during the manufacturing process.

cluster_0 Synthesis Stage cluster_1 Potential Impurity Generation cluster_2 Workup & Purification cluster_3 Resulting Impurities A Starting Materials (e.g., 5-butyl-2-hydroxypyrimidine) B Chlorination Reaction (e.g., with POCl₃) A->B C Incomplete Reaction B->C D Side Reactions (e.g., Isomerization) B->D E Moisture Contamination B->E H Residual Starting Material C->H I Process-Related Impurities D->I J Hydrolysis Products E->J F Solvent-based Extraction & Crystallization G Final Product This compound F->G K Residual Solvents F->K Incomplete Removal A Start: Purity Assessment of This compound B Objective: Routine QC (Batch Release) A->B C Objective: Impurity ID & Structure Confirmation A->C D Objective: Reference Standard Characterization A->D E HPLC-UV Analysis (Purity by Area %) B->E F GC-MS Headspace (Residual Solvents) B->F J Initial Screen: HPLC & GC-MS C->J N Identity Confirmation: 1H & 13C NMR D->N G Is Purity >99.5% and Solvents < Limit? E->G F->G H Pass G->H Yes I Fail / Investigate G->I No K Unknown Peaks Detected? J->K L Isolate Impurity (Prep-HPLC) K->L Yes Q Comprehensive Certificate of Analysis K->Q No M Structure Elucidation: NMR (1H, 13C, 2D) & High-Res MS L->M M->Q O Absolute Purity: qNMR vs. Certified Standard N->O P Trace Metals (ICP-MS) & Water Content (Karl Fischer) O->P P->Q

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Butyl-2-chloropyrimidine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Butyl-2-chloropyrimidine, a versatile scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to illuminate the design principles for creating potent kinase inhibitors. We will explore the nuanced effects of substitutions at key positions, compare the performance of different analog series, and provide actionable experimental protocols for synthesis and evaluation.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This privileged scaffold is particularly prominent in the development of anticancer drugs, especially protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2]

The this compound core represents a strategic starting point for inhibitor design. The 2-chloro group serves as a reactive handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), while the 5-butyl group provides a lipophilic anchor that can be crucial for optimizing pharmacokinetic properties and binding affinity.[3][4] This guide will deconstruct the SAR of this scaffold, focusing on how modifications at the C2 and C5 positions influence biological activity.

The Synthetic Versatility of the 2-Chloro Position

The chlorine atom at the C2 position is the primary site for diversification of the scaffold. Its susceptibility to SNAr allows for the introduction of a wide array of substituents, most commonly nitrogen-based nucleophiles to generate 2-aminopyrimidine derivatives.

G start This compound product 2-Amino-5-butylpyrimidine Analog start->product  S_NAr Reaction amine R-NH2 (Nucleophile) amine->product activity Biological Activity (e.g., Kinase Inhibition) product->activity  Evaluation

Caption: General workflow for synthesizing 2-amino-5-butylpyrimidine analogs.

Covalent Inhibition Mechanism

Intriguingly, the 2-chloro substituent is not merely a synthetic handle; it can act as a "warhead" for covalent inhibition. In a study on 2,5-dichloropyrimidines as inhibitors of the MSK1 kinase, it was discovered that the 2-chloro group can undergo an SNAr reaction directly with a non-catalytic cysteine residue in the ATP-binding pocket.[3] This covalent and often irreversible binding can lead to prolonged and potent target inhibition. Mass spectrometry and X-ray crystallography confirmed the formation of a covalent bond between the pyrimidine C2 carbon and the cysteine sulfur atom.[3]

SAR of 2-Amino Substituents

When the 2-chloro group is displaced by an amine, the nature of that amine's substituent (the "R" group in R-NH2) becomes a critical determinant of activity. Studies on related 2-anilino-4-(thiazol-5-yl)pyrimidines and N²,N⁴-disubstituted pyrimidine-2,4-diamines as Cyclin-Dependent Kinase (CDK) inhibitors provide powerful insights.[5][6]

  • Aromatic vs. Aliphatic Amines: Anilino groups (substituted phenylamines) are frequently employed and often form key hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket.[5]

  • Substitution on the Anilino Ring: The electronic properties of substituents on the phenyl ring are crucial. In one study of caspase-1 inhibitors, it was found that strong electron-donating groups (like -OH and -OCH3) led to modest activity, while certain electron-withdrawing groups (like 4-trifluoromethyl) significantly enhanced potency.[7] This highlights the delicate electronic balance required for optimal target engagement.

  • Linker and Steric Effects: The introduction of linkers (e.g., methylene or ethylene) between a piperazine ring and an aryl substituent was generally well-tolerated in a series of caspase-1 inhibitors, with some analogs showing IC50 values as low as 13-18 nM.[7] This indicates that extending the substituent into solvent-exposed regions can be a viable strategy for improving potency.

The Influence of the 5-Butyl Substituent

While the 2-position provides the primary vector for interacting with the kinase hinge region, the 5-position substituent is pivotal for anchoring the molecule in the binding pocket and fine-tuning its physicochemical properties.

Lipophilicity and Binding Pocket Occupancy

The butyl group is a moderately lipophilic chain. Lipophilicity is a key parameter for kinase inhibitors, as the ATP binding site is largely hydrophobic.[8] The butyl group can occupy hydrophobic pockets adjacent to the core binding site, increasing the residence time and affinity of the inhibitor.

  • Alkyl Chain Length: Evidence from related scaffolds suggests that alkyl chain length is directly related to activity. In a series of β-glucuronidase inhibitors, activity increased with the length of a C4-alkyl substituent on a phenyl ring, with the butyl-substituted analog showing significant inhibition while the methyl-substituted version was inactive.[9] This trend suggests that the n-butyl group at the 5-position is likely a favorable feature for occupying hydrophobic pockets.

  • Steric Bulk: A study on 5,6,7-substituted pyrazolopyrimidines found that modifying the steric bulk at the 5- and 7-positions with methyl, ethyl, and isopropyl groups had a profound impact on affinity for the translocator protein (TSPO).[10] Specifically, analogs with 5,7-diethyl substitution showed a 36-fold enhancement in affinity compared to the 5,7-dimethyl parent compound, underscoring the importance of optimally filling the available space in the binding site.[10]

G cluster_0 Structure-Activity Relationship Logic SAR_Core 5-Butyl-2-Substituted Pyrimidine C2 Position C5 Position C2_Effect Primary Target Interaction (Hinge Binding, Covalent Bonding) SAR_Core:f1->C2_Effect C5_Effect Affinity & Selectivity Modulation (Hydrophobic Interactions, Lipophilicity) SAR_Core:f2->C5_Effect Activity Potent Kinase Inhibition C2_Effect->Activity C5_Effect->Activity

Caption: Logical relationship between substitutions at C2/C5 and kinase inhibition.

Comparative Analysis of Pyrimidine Analogs

To provide a clear overview, the following table synthesizes SAR data from various pyrimidine-based inhibitor series. While not all compounds contain the exact 5-butyl-2-chloro core, the principles derived from their SAR are directly applicable to its optimization.

Scaffold Class Exemplar Substitutions Target Kinase(s) Key SAR Findings & Activity Reference
2,5-Dichloropyrimidines 2-Cl, 5-Cl (core) with varied anilino side chainMSK1The 2-Cl acts as a covalent warhead. Replacing 5-Cl with H decreased activity 10-fold. pIC₅₀ up to 7.5.[3]
2-Anilino-pyrimidines 2-(substituted anilino), 4-(thiazol-5-yl)CDK2, CDK9Anilino N-H is critical for hinge binding. Substitutions on the anilino ring modulate potency. Kᵢ values in the low nM range.[5]
N²,N⁴-disubstituted pyrimidines Varied N²,N⁴-diphenyl groupsCDK2, CDK92,4-diamino core is essential. Fluorine substitutions on phenyl rings significantly impact potency. IC₅₀ values as low as 65 nM.[6]
Triaminopyrimidines 2,4,6-triamino core with N-piperazinyl-aryl/alkyl groupsCaspase-1Methylene/ethylene linkers are tolerated. 4-CF₃ phenyl group at piperazine nitrogen gave IC₅₀ of 13 nM.[7]
Pyrazolopyrimidines 5,7-diethyl substitutionTSPO5,7-diethyl substitution increased affinity 36-fold over 5,7-dimethyl, showing the benefit of larger alkyl groups. Kᵢ in sub-nM range.[10]

Experimental Protocols

To empower researchers in this field, we provide validated, step-by-step protocols for the synthesis and biological evaluation of novel this compound analogs.

Protocol 1: Synthesis of 2-Anilino-5-butylpyrimidine Analogs via SNAr

This protocol describes a general method for displacing the 2-chloro substituent with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3-methoxyaniline)

  • Solvent: Isopropanol or N,N-Dimethylformamide (DMF)

  • Acid catalyst: p-Toluenesulfonic acid (p-TsOH) or concentrated HCl

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

  • Reagent Addition: Add the selected substituted aniline (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino-5-butylpyrimidine analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC₅₀ value of synthesized compounds against a target kinase using the ADP-Glo™ assay principle.

Materials:

  • Target kinase and its specific substrate peptide

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mixture in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Prepare serial dilution of inhibitor in DMSO plate 2. Add inhibitor, kinase, and substrate to 384-well plate prep->plate incubate_bind 3. Incubate 15 min (Inhibitor-Kinase Binding) plate->incubate_bind start_rxn 4. Add ATP to initiate reaction incubate_bind->start_rxn incubate_rxn 5. Incubate 60 min at 30°C (Kinase Reaction) start_rxn->incubate_rxn stop_rxn 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_rxn->stop_rxn incubate_stop 7. Incubate 40 min stop_rxn->incubate_stop detect 8. Add Kinase Detection Reagent (Generate Luminescence) incubate_stop->detect incubate_detect 9. Incubate 30 min detect->incubate_detect read 10. Measure Luminescence with Plate Reader incubate_detect->read analyze 11. Calculate IC50 Value read->analyze

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a clear strategic roadmap for optimization. The 2-position is the primary driver of potency and mechanism, allowing for either covalent engagement via the chloro group or tailored interactions with the kinase hinge region through diverse amino substituents. The 5-butyl group serves as a critical anchor, enhancing affinity through hydrophobic interactions.

Future efforts should focus on a multi-parameter optimization approach, balancing potency with crucial drug-like properties such as solubility, metabolic stability, and cell permeability. The exploration of novel, non-aniline based nucleophiles at the C2 position could yield inhibitors with unique selectivity profiles. Furthermore, systematic modification of the 5-butyl group—for example, by introducing branching or cyclic structures—could further refine binding pocket interactions and lead to the discovery of next-generation therapeutics for oncology and beyond.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent versatility and presence in fundamental biological molecules like nucleic acids make it a "privileged structure" for designing novel therapeutics. This guide provides an in-depth, technical comparison of the biological activities of novel pyrimidine derivatives, supported by experimental data and detailed protocols. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, offering insights into their mechanisms of action and how they stack up against existing alternatives.

The Enduring Promise of the Pyrimidine Core

The significance of the pyrimidine nucleus in medicinal chemistry is well-established, forming the backbone of numerous therapeutic agents. Its derivatives have garnered considerable attention due to their potent and diverse pharmacological activities. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical properties, leading to optimized interactions with a wide array of biological targets. This has paved the way for the development of potent inhibitors for critical enzymes and modulators of key signaling pathways implicated in various diseases.

Anticancer Activity: Targeting the Engines of Cell Proliferation

One of the most extensively studied applications of pyrimidine derivatives is in the realm of oncology. Many novel pyrimidine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A primary mechanism of their anticancer potential is the inhibition of protein kinases, which are essential enzymes controlling cell growth, differentiation, and metabolism.

Comparative Efficacy of Novel Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of several novel pyrimidine derivatives against various cancer cell lines, with their half-maximal inhibitory concentration (IC50) values. For comparison, data for established anticancer drugs are also included.

Compound/DrugTarget/ClassCancer Cell LineIC50 (µM)Reference
Novel Pyrimidine Derivatives
Compound 2a Aminopyrimidine derivativeGlioblastoma4-8
Triple-Negative Breast Cancer4-8
Oral Squamous Cell Carcinoma4-8
Colon Cancer4-8
Compound 1 CAMKIV InhibitorHuman Hepatoma39
Furo[2,3-d]pyrimidine derivativesAnticancerVarious<25
Pyrazolo[1,5-a]pyrimidine derivative 6 Anticancer-Good Activity
Established Anticancer Drugs
5-Fluorouracil Pyrimidine analogueVariousVaries
Doxorubicin Topoisomerase II inhibitorVariousVaries
Gefitinib EGFR Tyrosine Kinase InhibitorNSCLCVaries
Erlotinib EGFR Tyrosine Kinase InhibitorNSCLCVaries

Note: IC50 values can vary depending on the specific experimental conditions.

Key Signaling Pathway: EGFR Tyrosine Kinase Inhibition

A significant number of pyrimidine derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR is a common driver in various cancers, particularly non-small-cell lung cancer (NSCLC). Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and downstream signaling, ultimately leading to the inhibition of cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Novel Pyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of novel pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in water. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Novel Pyrimidine Derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.

Comparative Efficacy of Novel Pyrimidine Derivatives

The following table presents the in vitro antimicrobial activity of selected novel pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound/DrugMicroorganismMIC (µM/ml)Reference
Novel Pyrimidine Derivatives
Compound 12 S. aureus0.87
Compound 5 B. subtilis0.96
Compound 10 S. enterica1.55
Compound 2 E. coli0.91
Established Antibiotics
Ciprofloxacin Gram-positive & Gram-negativeVaries
Amoxicillin Gram-positive & Gram-negativeVaries
Fluconazole (Antifungal)C. albicansVaries

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of new compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of an inhibition zone around the well indicates the antimicrobial activity of the compound. The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar plate.

  • Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the novel pyrimidine derivative solution (at a known concentration) into each well. Also, include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Measure Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Agar_Well_Diffusion_Workflow A 1. Prepare Standardized Microbial Inoculum B 2. Inoculate Agar Plate A->B C 3. Create Wells in Agar B->C D 4. Add Test Compounds to Wells C->D E 5. Incubate the Plate D->E F 6. Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Comparative Efficacy of Novel Pyrimidine Derivatives

The following table showcases the in vitro COX-2 inhibitory activity and selectivity of some novel pyrimidine derivatives compared to a standard non-steroidal anti-inflammatory drug (NSAID).

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Novel Pyrimidine Derivatives
Compound 10 --Larger than Celecoxib & Diclofenac
Compound 11 --Larger than Celecoxib & Diclofenac
Compounds L1 & L2 --Greater selectivity towards COX-2
Established Anti-inflammatory Drug
Celecoxib VariesVariesHigh

Note: Specific IC50 values were not provided in the source material, but the relative selectivity is highlighted.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. The inhibition is often measured by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the novel pyrimidine derivatives or a known COX-2 inhibitor (e.g., Celecoxib) for a specified period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Colorimetric Detection: Add a chromogenic reagent (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) that gets oxidized by the peroxidase activity of COX, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 610 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for COX-2 inhibition.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols offer a solid foundation for the biological activity screening of newly synthesized pyrimidine compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold is a cornerstone. Its prevalence in pharmaceuticals, from kinase inhibitors to antiviral agents, stems from its unique electronic properties and ability to engage in crucial hydrogen bonding interactions. 5-Butyl-2-chloropyrimidine, in particular, serves as a versatile and economically attractive building block. The butyl group provides lipophilicity, a key parameter in modulating pharmacokinetic properties, while the reactive 2-chloro position acts as a synthetic handle for introducing diverse molecular complexity.

The challenge, however, lies in the inherent inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I). Activating this bond efficiently and selectively is paramount. This guide provides a comparative analysis of palladium-based catalytic systems for three indispensable cross-coupling reactions used to functionalize this compound: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation). Our objective is to equip researchers with the foundational knowledge and practical data needed to select the optimal catalyst system, thereby accelerating discovery and development programs.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are the workhorses of modern synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. These reactions universally proceed through a catalytic cycle involving a palladium(0) active species. The choice of catalyst (a palladium precursor) and, critically, the supporting ligand, dictates the efficiency of each step in this cycle, especially for challenging substrates like aryl chlorides.

The general workflow involves three key stages:

  • Oxidative Addition: The rate-limiting step for chloro-substrates. The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. The ligand's electronic and steric properties are crucial here; electron-rich, bulky ligands facilitate this challenging step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The functional group to be installed is delivered to the palladium center.

  • Reductive Elimination: The final C-C or C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Catalytic_Cycle_Workflow cluster_0 Experimental Workflow Start Reagent Preparation (Pyrimidine, Coupling Partner, Catalyst, Base, Solvent) Reaction Inert Atmosphere Reaction Setup (Heating & Stirring) Start->Reaction Combine Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Sample Periodically Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating C(sp²)-C(sp²) bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide. For functionalizing this compound, this reaction is ideal for introducing aryl or heteroaryl moieties.

Causality of Catalyst Choice:

The primary hurdle is the strength of the C-Cl bond. First-generation catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and catalyst loadings.[1] Modern catalysis has shifted towards using a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands. These ligands, such as XPhos and SPhos , stabilize the monomeric Pd(0) species and accelerate the difficult oxidative addition step, allowing for milder conditions and broader substrate scope.[2][3] N-heterocyclic carbene (NHC) ligands also show excellent performance for coupling aryl chlorides.[4]

Comparative Performance Data:

While direct data for this compound is sparse in literature, extensive studies on analogous 2-chloropyridines and 2,4-dichloropyrimidines provide a reliable proxy for performance comparison.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)71-80A classic, effective catalyst, especially with microwave assistance for speed.[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF5012-18ModerateEffective for solid-supported syntheses at lower temperatures.[5]
Pd(OAc)₂ / PPh₃K₃PO₄Toluene11012~75A common combination, though less active than specialized ligand systems.[6]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95Highly effective system for aryl chlorides, considered a go-to starting point.[2]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10024~70The wide bite angle of the dppf ligand can promote effective reductive elimination.[1]

Yields are generalized from reactions on analogous chloropyrimidine/pyridine substrates.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point based on highly active Buchwald-type ligand systems.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (4 mL) and Water (1 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inerting: Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) prevents catalyst oxidation.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][8] This reaction provides a direct route to couple primary or secondary amines with the 2-position of the pyrimidine ring, a transformation that is challenging using classical nucleophilic aromatic substitution methods.

Causality of Catalyst Choice:

Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. The choice of ligand is paramount. Bulky biarylphosphine ligands like XPhos and RuPhos are exceptionally effective.[3][7][9] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for deprotonating the amine or the intermediate Pd-amine complex without competing in side reactions.[8]

Comparative Performance Data:

The following data is extrapolated from studies on various aryl and heteroaryl chlorides, which serve as a reliable guide for this compound.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Reference
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-11075-98A highly general and effective system for a broad range of amines and aryl chlorides.[10][11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100HighSPhos is another excellent, versatile ligand for C-N couplings.[12]
Pd₂(dba)₃ / BINAPNaOt-BuToluene10075-95A classic bidentate ligand, effective but sometimes less general than monophosphine systems.[2]
(SIPr)Pd(methallyl)ClLHMDSTHF22HighNHC-based precatalyst allows for room temperature reactions with a strong base.[13]

Yields are generalized from reactions on analogous chloropyrimidine/pyridine substrates.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol utilizes a robust Pd₂(dba)₃/XPhos system.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar, operated within a glovebox or using Schlenk line techniques.

Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, charge the Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu. The base is highly air- and moisture-sensitive and must be handled under inert conditions.

  • Reagent Addition: Add this compound and the amine to the tube, followed by anhydrous toluene.

  • Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the pyrimidine) and an sp carbon (of a terminal alkyne).[14] This reaction is invaluable for creating rigid structural linkers, accessing further functionalization through the alkyne, or for applications in materials science.

Causality of Catalyst Choice:

The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate.[15][16] This copper acetylide readily undergoes transmetalation with the Pd(II) complex. Standard catalysts like PdCl₂(PPh₃)₂ are often sufficient. The reaction is typically run in the presence of an amine base (like triethylamine or diisopropylamine), which serves both as a base and often as a solvent.[15] For less reactive chloro-substrates, more advanced ligand systems similar to those used in Suzuki coupling can be beneficial, and "copper-free" Sonogashira protocols have been developed to avoid issues with copper contamination in the final product.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-Cl(L₂) Pd0->PdII_RX Oxidative Addition PdII_R_alkyne R-Pd(II)-C≡CR'(L₂) PdII_RX->PdII_R_alkyne Transmetalation PdII_R_alkyne->Pd0 Regenerates Catalyst Product R-C≡CR' PdII_R_alkyne->Product Reductive Elimination Cu_alkyne Cu-C≡CR' Cu_alkyne->PdII_RX Alkyne H-C≡CR' Alkyne->Cu_alkyne Deprotonation Pyrimidine Pyrimidine-Cl (R-Cl) Pyrimidine->PdII_RX Base Base CuI CuI

Caption: The dual catalytic cycles of the Sonogashira coupling.

Comparative Performance Data:

The data below is based on general performance for aryl chlorides.

Catalyst System (Pd / Cu)LigandBaseSolventTemp (°C)Typical Yield (%)Key Insights & Reference
PdCl₂(PPh₃)₂ / CuIPPh₃ (implicit)Et₃NDMF8060-88The classic, widely used Sonogashira system.[2]
Pd(PPh₃)₄ / CuIPPh₃ (implicit)DIPEATHF60-8065-90A very common and reliable set of conditions.[17]
Pd(OAc)₂ / NoneXPhosCs₂CO₃Toluene100HighExample of a modern copper-free system using a bulky ligand.[9]

Yields are generalized from reactions on analogous chloropyrimidine/pyridine substrates.

Protocol: Sonogashira Coupling of this compound

This protocol describes a standard palladium/copper co-catalyzed reaction.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)

  • Anhydrous THF or DMF (5 mL)

  • Oven-dried reaction flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 80 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture and filter it through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is readily achievable through palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For the less reactive C-Cl bond, the key to success is the selection of a highly active catalyst system. Modern bulky, electron-rich phosphine ligands such as XPhos and SPhos , paired with appropriate palladium precursors, have become the gold standard, consistently providing high yields under manageable conditions for both C-C and C-N bond formation. While classic catalysts like Pd(PPh₃)₄ remain viable, they often require more forcing conditions.

For the practicing scientist, the choice of catalyst should be guided by the specific transformation desired. For Suzuki and Buchwald-Hartwig reactions, starting with a Pd₂(dba)₃/XPhos system is a high-percentage strategy. For Sonogashira couplings, the traditional PdCl₂(PPh₃)₂/CuI system remains robust and effective. The protocols and comparative data provided herein serve as a validated starting point for optimization, enabling the rapid and efficient synthesis of novel pyrimidine derivatives for the next generation of therapeutics and advanced materials.

References

A Comparative Guide to 5-Butyl-2-chloropyrimidine-based Inhibitors: In Vitro and In Silico Evaluation Against MSK1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of a promising class of covalent inhibitors based on the 5-substituted-2-chloropyrimidine core, with a specific focus on their activity against Mitogen- and Stress-Activated Kinase 1 (MSK1). We will delve into their in vitro efficacy, explore their binding modalities through in silico studies, and objectively compare their performance against established MSK1 inhibitors.

The Rationale for Targeting MSK1

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a critical nuclear kinase that acts as a downstream effector of the ERK1/2 and p38 MAPK signaling pathways.[3][4] Upon activation by upstream kinases, MSK1 phosphorylates a range of substrates, most notably the transcription factor CREB (cAMP response element-binding protein) and histone H3.[3][5] This activity positions MSK1 as a key regulator of immediate-early gene expression, influencing cellular processes such as inflammation, proliferation, and synaptic plasticity.[3][6] Dysregulation of the MSK1 signaling pathway has been implicated in various pathologies, including inflammatory diseases and certain cancers, making it an attractive therapeutic target.[7]

The following diagram illustrates the central role of MSK1 in cellular signaling:

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Events Growth_Factors Growth Factors, Mitogens RAS RAS Growth_Factors->RAS Stress_Cytokines Stress, Cytokines (e.g., TNF-α) TAK1 TAK1 Stress_Cytokines->TAK1 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->MSK1 Activation CREB CREB MSK1->CREB Phosphorylation Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylation Gene_Expression Immediate-Early Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression

Caption: The MSK1 Signaling Pathway.

A New Class of Covalent MSK1 Inhibitors: The 2,5-Dichloropyrimidine Scaffold

Recent high-throughput screening efforts have identified a novel series of 2,5-dichloropyrimidine derivatives as potent covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[7] These compounds represent a departure from the more common acrylamide-based covalent inhibitors, acting via an SNAr reaction between the 2-chloro position of the pyrimidine ring and a non-catalytic cysteine residue (Cys440) within the MSK1 active site.[7] This covalent binding mechanism offers the potential for high potency and prolonged target engagement.

In Vitro Performance Comparison

The efficacy of these novel chloropyrimidine-based inhibitors has been evaluated in in vitro kinase assays and compared with other known MSK1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative 2,5-dichloropyrimidine compound and several alternative inhibitors.

Inhibitor ClassCompoundTargetIC50 (nM)Mechanism
2,5-Dichloropyrimidine Compound 1MSK1 CTKD200Covalent
Alternative Inhibitor SB-747651AMSK111ATP-competitive
Alternative Inhibitor Ro 31-8220MSK18ATP-competitive
Alternative Inhibitor H89MSK1120ATP-competitive

Data sourced from[7][8][9][10].

While the representative 2,5-dichloropyrimidine (Compound 1) demonstrates potent inhibition in the nanomolar range, it is noteworthy that established ATP-competitive inhibitors such as SB-747651A and Ro 31-8220 exhibit even greater potency in vitro.[8][9] However, a key advantage of the covalent chloropyrimidine scaffold lies in its potential for enhanced selectivity and a distinct mechanism of action that can be advantageous in overcoming resistance mechanisms associated with ATP-competitive inhibitors. The selectivity of SB-747651A has been profiled against a panel of 117 kinases, revealing inhibitory activity against PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1 at a concentration of 1 µM.[8] Ro 31-8220 is also known to be a potent inhibitor of Protein Kinase C (PKC) isoforms.[9] H89 is a well-known PKA inhibitor and also inhibits several other kinases.[10][11][12]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on the 2,5-dichloropyrimidine scaffold have provided valuable insights into the structural requirements for potent MSK1 inhibition. The covalent mechanism was confirmed by mass spectrometry and X-ray crystallography, which showed the displacement of the 2-chloro moiety upon binding to Cys440.[7] The 5-chloro substituent also appears to be important for activity, as its replacement with other groups can significantly impact potency.[7] Further optimization of the substituent at the 5-position, such as the introduction of a butyl group, could potentially enhance binding affinity through favorable hydrophobic interactions within the active site, a common strategy in kinase inhibitor design.[5]

In Silico Analysis: Understanding the Binding Mode

Molecular docking studies are instrumental in visualizing the binding mode of these covalent inhibitors and rationalizing the observed SAR.[13] The general workflow for covalent docking involves an initial non-covalent docking of the reactive ligand into the active site, followed by the formation of the covalent bond and subsequent refinement of the complex.[13][14]

For the 2,5-dichloropyrimidine inhibitors of MSK1, in silico modeling would confirm the proximity of the C2 position of the pyrimidine ring to the thiol group of Cys440, facilitating the SNAr reaction. The model would also highlight key non-covalent interactions, such as hydrogen bonds with the hinge region residues and hydrophobic interactions within the ATP-binding pocket, that contribute to the overall binding affinity and stability of the inhibitor-enzyme complex. X-ray crystal structures of related compounds bound to the MSK1 CTKD have confirmed these interactions.[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key in vitro and in silico assays are provided below.

In Vitro MSK1 Kinase Assay (ADP-Glo™)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction (MSK1, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Kinase_Reaction Incubate at Room Temperature Prepare_Reagents->Incubate_Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate for 30-60 min Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro MSK1 Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant active MSK1 enzyme and a suitable substrate (e.g., a specific peptide) in the kinase buffer to the desired concentrations.

    • Prepare a stock solution of ATP in the kinase buffer. The final ATP concentration in the assay should be close to the Km value for MSK1.

    • Prepare serial dilutions of the 5-butyl-2-chloropyrimidine-based inhibitor and alternative inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitors.

    • Add the MSK1 enzyme and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Silico Covalent Docking

This protocol outlines a general workflow for performing covalent docking studies using common molecular modeling software.[13][14]

In_Silico_Workflow Start Start Prepare_Protein Prepare Protein Structure (PDB of MSK1 CTKD) Start->Prepare_Protein Prepare_Ligand Prepare Ligand Structure (this compound) Start->Prepare_Ligand Noncovalent_Docking Perform Non-covalent Docking Prepare_Protein->Noncovalent_Docking Prepare_Ligand->Noncovalent_Docking Select_Poses Select Productive Poses Noncovalent_Docking->Select_Poses Form_Covalent_Bond Form Covalent Bond (C2 of pyrimidine to Cys440) Select_Poses->Form_Covalent_Bond Refine_Complex Refine Covalent Complex (Energy Minimization) Form_Covalent_Bond->Refine_Complex Analyze_Interactions Analyze Binding Interactions Refine_Complex->Analyze_Interactions End End Analyze_Interactions->End

Caption: Workflow for In Silico Covalent Docking.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the MSK1 C-terminal kinase domain from the Protein Data Bank (PDB). Structures with a bound ligand are preferable (e.g., PDB ID: 7UP4 for a related inhibitor).[9]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site based on the co-crystallized ligand or by identifying the ATP-binding pocket.

  • Ligand Preparation:

    • Build the 3D structure of the this compound inhibitor.

    • Generate different conformers of the ligand and assign appropriate atom types and partial charges.

  • Non-covalent Docking:

    • Perform a standard non-covalent docking of the inhibitor into the defined binding site of MSK1. This step aims to identify binding poses where the reactive group of the ligand is in close proximity to the reactive residue (Cys440) of the protein.

  • Covalent Docking:

    • Select the most promising poses from the non-covalent docking step.

    • In silico, create a covalent bond between the C2 atom of the pyrimidine ring and the sulfur atom of Cys440.

    • Perform energy minimization of the resulting covalent complex to relieve any steric clashes and optimize the geometry of the bound ligand and the surrounding residues.

  • Analysis:

    • Analyze the final docked pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protein.

    • Calculate the binding energy or docking score to estimate the binding affinity.

Conclusion and Future Directions

The 5-substituted-2-chloropyrimidine scaffold represents a compelling starting point for the development of novel, covalent MSK1 inhibitors. While established ATP-competitive inhibitors may exhibit higher potency in initial in vitro screens, the unique covalent mechanism of the chloropyrimidine class offers the potential for improved selectivity and a durable therapeutic effect. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to further explore this promising class of compounds. Future work should focus on synthesizing and evaluating a broader range of 5-substituted analogs to optimize potency and pharmacokinetic properties, with the ultimate goal of developing a highly selective and efficacious MSK1 inhibitor for clinical applications.

References

A Comparative Guide to the Characterization of 5-Butyl-2-chloropyrimidine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyl-2-chloropyrimidine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The precise control of its synthesis and subsequent functionalization is paramount for efficient drug development. A thorough understanding of the reaction mechanisms and the transient species that govern these transformations is crucial for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides a comparative analysis of the key reaction intermediates encountered during the synthesis and derivatization of this compound, offering insights into their formation, stability, and characterization. We will explore two primary synthetic pathways to the target molecule and a common subsequent functionalization reaction, detailing the experimental methodologies to detect and characterize the pivotal, often elusive, intermediates.

Part 1: Synthetic Pathways and Their Key Intermediates

The synthesis of this compound can be approached through several routes. Here, we compare two common strategies, each involving distinct types of reactive intermediates.

Route A: Chlorination of 5-Butyl-2-hydroxypyrimidine

This classical approach involves the synthesis of the hydroxypyrimidine precursor followed by a chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃).[1][2] The key intermediate in this process is an activated phosphoryl or Vilsmeier-type species.

Route B: Palladium-Catalyzed Cross-Coupling

An alternative strategy involves the formation of the C5-butyl bond via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, on a dihalopyrimidine scaffold (e.g., 2,5-dichloropyrimidine or 5-bromo-2-chloropyrimidine).[3][4] This pathway is governed by a series of organopalladium intermediates.

Subsequent Functionalization: Nucleophilic Aromatic Substitution (SNAr)

Once synthesized, the 2-chloro position of this compound is susceptible to nucleophilic attack. This SNAr reaction proceeds through a characteristic Meisenheimer complex.

Below is a comparative overview of the intermediates expected from these pathways.

Part 2: Characterization of Reaction Intermediates

The transient and often reactive nature of reaction intermediates necessitates specialized analytical techniques for their characterization. In-situ monitoring and trapping experiments are often required to gain structural and mechanistic insights.

Methodology 1: In-Situ NMR Spectroscopy

Real-time monitoring of a reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence for the formation and consumption of intermediates.[5] By acquiring spectra at various time points, it is possible to identify transient signals and deduce their structures.

  • In a dry NMR tube, dissolve 5-butyl-2-hydroxypyrimidine (1 equivalent) in a deuterated aprotic solvent (e.g., CDCl₃ or d₆-DMSO).

  • Acquire a baseline ¹H and ³¹P NMR spectrum of the starting material.

  • Carefully add phosphorus oxychloride (POCl₃, 1.1 equivalents) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) to the NMR tube at a low temperature (e.g., 0 °C).

  • Immediately place the NMR tube in the spectrometer, pre-cooled to the desired reaction temperature.

  • Acquire a series of time-resolved ¹H and ³¹P NMR spectra.

  • Monitor for the appearance of new signals corresponding to the activated intermediate and the final product, and the disappearance of the starting material signals.

Methodology 2: Mass Spectrometry for Trapping Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in a reaction mixture. By directly infusing the reaction solution into the mass spectrometer, it is possible to observe the mass-to-charge ratio of transient species.

  • Set up the Suzuki coupling reaction of 5-bromo-2-chloropyrimidine with butylboronic acid under an inert atmosphere.

  • Use a syringe pump to continuously infuse a small aliquot of the reaction mixture directly into the ESI-MS source.

  • Acquire mass spectra in both positive and negative ion modes.

  • Monitor for the masses corresponding to the expected organopalladium intermediates, such as the oxidative addition complex and the transmetalation product.

  • Tandem MS (MS/MS) can be used to fragment the observed intermediate ions to gain further structural information.

Part 3: Comparative Analysis of Intermediates

The following tables summarize the expected characteristics of the key intermediates in the discussed reaction pathways.

Intermediate Reaction Pathway Formation Key Structural Features Expected Stability
Activated Phosphoryl Intermediate Chlorination of 5-Butyl-2-hydroxypyrimidineReaction of the hydroxyl group with POCl₃Pyrimidine ring with a -O-P(O)Cl₂ group at C2.Highly reactive, transient.
Organopalladium(II) Oxidative Addition Complex Suzuki CouplingOxidative addition of Pd(0) to the C-X bond (X=Br, Cl) of the dihalopyrimidine.Palladium center inserted into the C-X bond.Generally unstable, readily undergoes subsequent steps in the catalytic cycle.
Meisenheimer Complex Nucleophilic Aromatic SubstitutionNucleophilic attack at the C2 position of this compound.Tetrahedral, sp³-hybridized carbon at C2 bearing both the chloro and the incoming nucleophile. Negative charge is delocalized over the pyrimidine ring.Can be transient or relatively stable depending on the nucleophile and solvent.
Intermediate ¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts) Mass Spectrometry (Expected m/z)
Activated Phosphoryl Intermediate Protons on the pyrimidine ring will be deshielded compared to the starting hydroxypyrimidine.C2 carbon will be significantly shifted.[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the intermediate.
Organopalladium(II) Oxidative Addition Complex Pyrimidine protons will show shifts due to the coordination to the metal center.The carbon atom bonded to palladium will be significantly shifted.Isotopic pattern of palladium will be a key diagnostic feature in the mass spectrum.
Meisenheimer Complex The proton at C2 (if present in the starting material) will be shifted upfield due to the change in hybridization from sp² to sp³. Other ring protons will also show characteristic shifts.C2 carbon will be significantly shifted upfield.Can be observed as an anionic species [M]⁻ in the negative ion mode.

Part 4: Visualizing Reaction Pathways

The following diagrams illustrate the formation of the key intermediates in the discussed reaction pathways.

G cluster_0 Route A: Chlorination 5-Butyl-2-hydroxypyrimidine 5-Butyl-2-hydroxypyrimidine Activated Phosphoryl Intermediate Activated Phosphoryl Intermediate 5-Butyl-2-hydroxypyrimidine->Activated Phosphoryl Intermediate + POCl3 This compound This compound Activated Phosphoryl Intermediate->this compound + Cl-

Caption: Reaction pathway for the chlorination of 5-butyl-2-hydroxypyrimidine.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Organopalladium(II) Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + 5-Bromo-2-chloropyrimidine Transmetalation Complex Organopalladium(II) Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex + Butyl-B(OR)2 This compound This compound Transmetalation Complex->this compound Reductive Elimination This compound->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki coupling to form this compound.

G This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- 2-Substituted-5-butylpyrimidine 2-Substituted-5-butylpyrimidine Meisenheimer Complex->2-Substituted-5-butylpyrimidine - Cl-

Caption: Formation of a Meisenheimer complex during Nucleophilic Aromatic Substitution.

Conclusion

The characterization of reaction intermediates in the synthesis and functionalization of this compound provides invaluable insights for the development of robust and efficient chemical processes. By employing a combination of in-situ analytical techniques such as NMR and mass spectrometry, researchers can elucidate reaction mechanisms, identify potential side-products, and optimize reaction conditions. The comparative data and protocols presented in this guide serve as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling a more informed and rational approach to the synthesis of pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-disubstituted pyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous groundbreaking therapeutics, including the blockbuster drugs Gleevec and Crestor.[1] Its prevalence in biologically active compounds drives the continuous need for efficient, scalable, and versatile synthetic methodologies. For researchers in drug discovery, selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of classical and contemporary methods for synthesizing 2,5-disubstituted pyrimidines. We move beyond simple protocols to dissect the underlying mechanisms, offering field-proven insights into the causal relationships between reaction components and outcomes. Each method is evaluated on its efficiency, substrate scope, and operational practicality, providing the objective data necessary for informed decision-making in a modern research environment.

The Classical Approach: The Pinner Synthesis

The Pinner synthesis is a foundational method for constructing the pyrimidine ring, typically involving the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] While venerable, its utility persists for specific applications, particularly when starting materials are readily available and cost is a primary concern.

Underlying Mechanism & Rationale

The reaction proceeds via a cyclocondensation pathway. The choice of an acid catalyst is crucial as it protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the neutral amidine. Subsequent dehydration and tautomerization lead to the aromatic pyrimidine ring. Understanding this mechanism is key to troubleshooting common issues; for instance, ensuring strictly anhydrous conditions can prevent the hydrolysis of the amidine starting material, a frequent cause of low yields.[4]

Diagram: Pinner Synthesis Workflow

Pinner_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amidine Amidine Hydrochloride Mix Combine Reactants Amidine->Mix Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) Dicarbonyl->Mix Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Mix Reflux Reflux under Inert Atmosphere Mix->Reflux TLC Monitor by TLC Reflux->TLC periodically TLC->Reflux Incomplete Cool Cool to RT TLC->Cool Complete Neutralize Neutralize (if necessary) Cool->Neutralize Precipitate Precipitate/Extract Neutralize->Precipitate Purify Recrystallize/Chromatography Precipitate->Purify

Caption: Workflow for a typical Pinner pyrimidine synthesis.

Representative Protocol: Pinner Synthesis of 2,6-dimethyl-4-hydroxypyrimidine[5]
  • Reactant Preparation: Dissolve ethyl acetoacetate (1 equivalent) and acetamidine hydrochloride (1 equivalent) in anhydrous ethanol in an oven-dried, round-bottom flask under a nitrogen atmosphere.

  • Base Addition: To this stirring solution, add a solution of sodium ethoxide in ethanol. The base neutralizes the amidine hydrochloride salt, liberating the free amidine for reaction.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an appropriate acid (e.g., aqueous HCl).

  • Isolation: The desired 2,6-dimethyl-4-hydroxypyrimidine product will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Performance & Limitations

While effective, the Pinner method often requires harsh conditions and may have a limited substrate scope. Side reactions, such as the self-condensation of the dicarbonyl compound or hydrolysis of intermediates, can complicate purification and lower yields.[4]

Modern Strategies I: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds, including 2,5-disubstituted pyrimidines. This approach offers exceptional functional group tolerance and generally proceeds under mild conditions.[5]

Underlying Mechanism & Rationale

The Suzuki reaction involves a catalytic cycle that couples an organoboron species (e.g., a boronic acid) with an organohalide. The choice of a palladium(0) source, a suitable ligand (often a phosphine), and a base are critical for an efficient catalytic cycle. The base activates the organoboron species, facilitating the key transmetalation step where the organic group is transferred to the palladium center. The reaction's success hinges on the precise coordination environment around the palladium atom, which dictates the rates of oxidative addition and reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Halopyrimidine) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling for 2,5-Diarylpyrimidine Synthesis[6][7]
  • Catalyst Preparation: In a reaction vessel, combine the 2,5-dihalopyrimidine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents per halogen), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent & Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,5-diarylpyrimidine.

Modern Strategies II: One-Pot Synthesis from Nitriles

A significant advancement for operational simplicity is the development of one-pot procedures that convert readily available nitriles directly into 2,5-disubstituted pyrimidines.[1][6][7] This strategy avoids the isolation of often unstable intermediate amidine salts, making it highly attractive for rapid library synthesis.

Underlying Mechanism & Rationale

This process is a masterful example of reaction telescoping. It begins with the in-situ formation of an amidine from a nitrile, typically via a Pinner-type reaction with an alcohol and acid or base.[1] Without isolation, a vinamidinium salt (a 1,3-dicarbonyl equivalent) is added. The newly formed amidine then undergoes condensation with the vinamidinium salt to construct the pyrimidine ring in the same reaction vessel. The choice of base and solvent is critical to mediate both the amidine formation and the subsequent cyclization efficiently.

Representative Protocol: One-Pot Synthesis from a Nitrile and Vinamidinium Salt[1]
  • Amidine Formation: To a solution of the starting nitrile (1 equivalent) in a suitable solvent like methanol, add sodium methoxide (1.2 equivalents) under a nitrogen atmosphere. Stir the mixture at room temperature until TLC or LC-MS indicates complete formation of the intermediate imidate or amidine.

  • Cyclization: Add an additional portion of sodium methoxide (1.2 equivalents) to the mixture, followed by the solid vinamidinium hexafluorophosphate salt (1 equivalent).

  • Reaction: Continue stirring at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor progress by TLC.

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The crude material is then purified by column chromatography to afford the final 2,5-disubstituted pyrimidine.

Emerging Frontiers: Transition-Metal-Free Synthesis

Driven by the principles of green chemistry, significant effort is being directed towards synthetic routes that circumvent the need for transition metals. These methods often rely on tandem reactions, such as a [3+3] annulation followed by an oxidation step.[8]

Underlying Mechanism & Rationale

In a typical [3+3] annulation, an amidine (a three-atom N-C-N fragment) reacts with an α,β-unsaturated ketone (a C-C-C fragment) to form a dihydropyrimidine intermediate.[8] The innovation lies in the subsequent aromatization step. Instead of using a traditional metal-based oxidant, modern approaches can employ visible-light-enabled photo-oxidation, offering a milder and more sustainable pathway to the final pyrimidine product.[8] While still an evolving area, these methods hold great promise for reducing the environmental impact and cost of synthesis.

Comparative Benchmarking of Synthetic Routes

The optimal choice of synthetic route depends heavily on the specific target molecule, scale, and available resources. The following table provides a side-by-side comparison of the discussed methodologies.

Methodology Key Reagents Typical Conditions Avg. Yield Range Key Advantages Key Limitations
Pinner Synthesis Amidines, 1,3-DicarbonylsAcid/Base catalyst, Reflux in alcohol40-90%[9]Inexpensive reagents, straightforward for simple substrates.Harsh conditions, limited functional group tolerance, potential side reactions.[4]
Suzuki Coupling Halopyrimidines, Boronic AcidsPd catalyst, Base, 80-110 °C in Dioxane/H₂O70-95%[5][10]Excellent functional group tolerance, mild conditions, broad scope.Catalyst cost, potential for metal contamination in the final product.
One-Pot from Nitriles Nitriles, Vinamidinium SaltsNaOMe, Methanol, Room Temp.60-85%[1]High operational simplicity, uses readily available starting materials.Scope can be substrate-dependent, requires stable vinamidinium salts.
Metal-Free Annulation Amidines, α,β-Unsaturated KetonesBase-mediated annulation, often with photo-oxidation50-90%[8]Avoids transition metals (greener), mild conditions.Newer methodology, substrate scope may be less developed.

Conclusion and Expert Recommendations

For drug development professionals, the synthesis of 2,5-disubstituted pyrimidines requires a strategic approach.

  • For early-stage SAR studies and library synthesis, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer unparalleled versatility and reliability. Their broad functional group tolerance is ideal for rapidly generating a diverse set of analogues from a common halogenated intermediate. The one-pot synthesis from nitriles is also a strong contender for its efficiency and operational simplicity.[1][5]

  • For large-scale synthesis of a specific target, a classical approach like the Pinner synthesis might be reconsidered and optimized if the starting materials are significantly cheaper and the reaction can be robustly controlled.

  • Looking toward future, sustainable manufacturing, emerging transition-metal-free routes present an exciting frontier.[8][11][12] As these methods mature, they are likely to become increasingly important for producing pharmaceutical ingredients with a reduced environmental footprint.

Ultimately, the most effective path is determined by a thorough analysis of the target structure's specific functionalities and the project's overall goals. This guide serves as a foundational tool, grounding synthetic choices in mechanistic understanding and comparative performance data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents like 5-Butyl-2-chloropyrimidine, a halogenated heterocyclic compound, is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to manage this chemical waste stream responsibly.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is critical. This compound is an organic compound that requires careful handling due to its chemical properties and potential health effects.

Chemical Profile and Hazards: this compound is classified as harmful if swallowed and causes serious eye irritation. As a chlorinated organic compound, its disposal is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if not managed correctly.[1][2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a class of hazardous waste, often mandating specific treatment methods like incineration to ensure complete destruction.[1][3][4]

PropertyValueSource
Chemical Formula C₉H₁₃ClN₂ChemBK[5]
Appearance Colorless to pale yellow solidChemBK[5]
Melting Point 63 - 66 °C (145 - 151 °F)Sigma-Aldrich
Boiling Point 75 - 76 °C (167 - 169 °F) at 13 hPaSigma-Aldrich
Hazards H302: Harmful if swallowedH319: Causes serious eye irritationSigma-Aldrich

Pre-Disposal Operations: Safety First

Prior to initiating the disposal process, ensure all safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and having a clear plan for spill containment.

Mandatory Personal Protective Equipment (PPE)

All handling and preparation for disposal must occur within a certified chemical fume hood.[6] The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against potential splashes and eye contact.[7]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection : A laboratory coat must be worn to protect skin and clothing.[7] Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dusts, respiratory protection is required.

Spill Management Protocol

Accidents can happen. A swift and correct response is critical to mitigating risk. For a small spill of solid this compound:

  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain : Cover the spill with a dry, inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect : Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6][8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : The collected spill material must be disposed of as hazardous waste following the procedures outlined below.

Disposal Workflow: A Step-by-Step Guide

The primary and only recommended method for the disposal of this compound is through a licensed and approved hazardous waste management company.[8][9] Do not attempt to neutralize the chemical in the lab unless you are following a validated and approved procedure from your institution's Environmental Health and Safety (EHS) department.

G cluster_prep Preparation Phase cluster_collect Waste Collection & Segregation cluster_final Final Disposal Pathway A Identify this compound as Hazardous Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select a Designated, Chemically Compatible Hazardous Waste Container C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Transfer Waste into Container (Solid & Liquid Streams Separate) E->F G Keep Container Securely Closed F->G H Store Container in Satellite Accumulation Area G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Waste is Transported for High-Temperature Incineration I->J

Disposal workflow for this compound.
Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant disposal.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designated Waste Container : Use a clearly labeled, leak-proof container made of a material compatible with chlorinated organic compounds. The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Solid Waste : Collect any solid waste, such as the pure compound or contaminated materials (e.g., gloves, weighing paper, absorbent pads from spills), in a designated solid hazardous waste container.[7]

  • Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent streams unless permitted by your institution's EHS guidelines.

Step 2: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7]

  • Dispose of Container : After triple rinsing, the container can often be disposed of through regular channels, but you must consult your institutional policy. Some institutions may require all chemically contaminated containers to be disposed of via the hazardous waste stream.

Step 3: Storage and Final Disposal
  • Secure Storage : Keep all waste containers securely closed when not in use.[7] Store them in a designated and properly signed satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7] Provide them with an accurate description of the waste.

  • Treatment : The waste will be transported to a licensed facility where it will be disposed of according to federal and state regulations. For halogenated organic wastes, the most common and effective treatment is high-temperature incineration, which ensures the complete destruction of the compound into less harmful components.[1]

By adhering to this structured disposal protocol, you not only comply with regulatory mandates but also actively contribute to the safety of your colleagues and the protection of our environment.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but also with the highest degree of safety. The compound 5-Butyl-2-chloropyrimidine is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its utility is matched by its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling of this compound. Our goal is to build a culture of safety that becomes second nature in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the "What"

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific hazard profile. This compound is a solid, often a white to yellow crystalline powder, which presents a primary risk of airborne dust generation.[1][2] A thorough understanding of its hazards is the foundation of our safety protocol.

Table 1: Hazard Identification and Physical Properties of this compound

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Appearance Colorless to pale yellow solid.[1]
Melting Point Approx. 80-83 °C[1]
Boiling Point Approx. 259-261 °C[1]
Incompatibilities Strong oxidizing agents, strong acids, bases, amines.[2][4][5]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][4][5]

The causality is clear: because the compound is a skin, eye, and respiratory irritant, our primary goal is to establish effective barriers to prevent contact and inhalation.[1][2] Because it is a combustible solid that can form dust clouds, we must also control dust and ignition sources.[2]

Core Protective Measures: Your First Line of Defense

Your PPE is the most critical barrier between you and the chemical. It must be selected and used correctly every time. The following recommendations are based on a risk assessment for standard laboratory operations involving milligram to gram quantities.

Engineering Controls: The Unseen Protector

Before discussing wearable PPE, we must prioritize engineering controls.

  • Chemical Fume Hood: All handling of this compound solid that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[3] This is your most important piece of safety equipment as it captures airborne particles at the source.

Personal Protective Equipment (PPE) Ensemble
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

    • Rationale: This compound causes serious eye irritation.[6] Standard safety glasses are insufficient as they do not protect against dust particles that can enter around the lenses. Goggles provide a seal around the eyes.

    • High-Risk Operations: For tasks with a higher splash potential (e.g., handling large volumes of solutions or during vigorous reactions), a face shield should be worn in addition to safety goggles.[7]

  • Skin and Body Protection:

    • Gloves: At a minimum, wear nitrile gloves.[7] For handling hazardous compounds, it is best practice to double-glove .[8] Place the inner glove cuff under your lab coat sleeve and the outer glove cuff over the sleeve.[8]

      • Rationale: The compound is a skin irritant and may be harmful upon skin contact.[2][3] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[8] Always inspect gloves for tears or punctures before use.[6]

    • Lab Coat/Gown: Wear a long-sleeved, flame-resistant lab coat with tight-fitting cuffs.[8]

      • Rationale: This protects your skin and personal clothing from contamination with chemical dust or splashes.

  • Respiratory Protection:

    • Primary Control: A chemical fume hood is the primary method of respiratory protection.[3]

    • Secondary Control: In situations where dust generation is unavoidable and cannot be fully contained within a fume hood, a NIOSH-approved respirator is required.[9] A half-mask or full-face respirator with P100 (particulate) cartridges would be appropriate.

      • Rationale: The compound is a respiratory irritant.[1][3] Inhaling the dust can cause irritation to the respiratory tract.

Operational Plans: From Preparation to Disposal

A self-validating safety system relies on consistent, proven procedures. The following workflows are designed to minimize exposure at every stage of handling.

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with your skin or clean clothing.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Handling_Workflow Prep 1. Prepare Fume Hood Don 2. Don Full PPE Prep->Don Weigh 3. Weigh/Transfer Solid (on absorbent liner) Don->Weigh Seal 4. Tightly Seal Container Weigh->Seal Clean 5. Decontaminate Surfaces & Equipment Seal->Clean Doff 6. Doff PPE into Waste Clean->Doff Wash 7. Wash Hands Doff->Wash Disposal_Workflow PPE Contaminated PPE (Gloves, Pads, etc.) Bag 1. Place in Labeled, Sealable Waste Bag/Container PPE->Bag Chem Excess Chemical & Residue Chem->Bag HW_Bin 2. Transfer to Designated Solid Hazardous Waste Bin Bag->HW_Bin EHS 3. Arrange Pickup by EHS for Incineration HW_Bin->EHS

References

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